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  • Product: 1-Methyl-4-(pyridin-3-YL)piperazine
  • CAS: 223794-26-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-4-(pyridin-3-YL)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-(pyridin-3-YL)piperazine, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Methyl-4-(pyridin-3-YL)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the essential information required for the effective handling, characterization, and utilization of this important molecular scaffold.

Introduction: The Significance of the Pyridylpiperazine Moiety

The pyridylpiperazine scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. The pyridine ring, an electron-deficient aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms, often imparts favorable pharmacokinetic properties to a molecule, such as improved aqueous solubility and the ability to modulate basicity.

1-Methyl-4-(pyridin-3-YL)piperazine combines these two key pharmacophores, making it a valuable building block in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The tertiary amine of the methylpiperazine group and the pyridine nitrogen introduce basic centers, influencing the compound's ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure:

Caption: Chemical structure of 1-Methyl-4-(pyridin-3-YL)piperazine.

Synthesis and Purification

The synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a transition-metal-catalyzed cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathway

This is a common and straightforward method for the synthesis of arylpiperazines. The reaction involves the displacement of a suitable leaving group (typically a halide) from the pyridine ring by the secondary amine of 1-methylpiperazine.

Reaction Scheme:

Caption: General scheme for the SNAr synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine.

Experimental Protocol (Illustrative):

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyridine (1.0 eq), 1-methylpiperazine (1.2 eq), and a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq), to the reaction mixture. The base is crucial for scavenging the hydrohalic acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-Methyl-4-(pyridin-3-YL)piperazine.

Buchwald-Hartwig Amination

For less reactive aryl halides or for achieving higher yields under milder conditions, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is a powerful alternative.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol (Illustrative):

  • Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: To the vessel, add 3-bromopyridine (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base like sodium tert-butoxide (NaOtBu).

  • Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to that of the SNAr method.

Physicochemical Properties

PropertyPredicted/Estimated ValueRemarks
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar arylpiperazines.
Boiling Point > 250 °CEstimated based on analogs.
Melting Point Not availableLikely a low melting solid or oil.
pKa pKa1 ≈ 8.5-9.5 (piperazine N), pKa2 ≈ 4.5-5.5 (pyridine N)Estimated based on pKa values of 1-methylpiperazine and pyridine.[1][2] The piperazine nitrogen is more basic.
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, chloroform, DMSO, DMF). Limited solubility in non-polar solvents like hexanes. Expected to have some water solubility, especially at acidic pH due to protonation.The presence of the piperazine ring generally enhances aqueous solubility compared to more lipophilic analogs.[1]
LogP 1.5 - 2.5Estimated value, indicating moderate lipophilicity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 1-Methyl-4-(pyridin-3-YL)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

  • 1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine ring, the methylene protons of the piperazine ring, and the methyl protons.

    • Pyridine Protons: Expect complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring will likely be the most downfield.

    • Piperazine Protons: Two sets of multiplets are expected for the piperazine ring protons, typically in the range of δ 2.5-3.5 ppm. The protons adjacent to the pyridine ring will be more deshielded.

    • Methyl Protons: A singlet corresponding to the three methyl protons will appear upfield, likely around δ 2.2-2.4 ppm.

  • 13C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms.

    • Pyridine Carbons: Aromatic carbons will resonate in the δ 120-150 ppm region.

    • Piperazine Carbons: The methylene carbons of the piperazine ring will appear in the aliphatic region, typically between δ 45-55 ppm.

    • Methyl Carbon: The methyl carbon will give a signal in the upfield region, around δ 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • C-H stretching (aromatic): Look for peaks just above 3000 cm-1.

  • C-H stretching (aliphatic): Peaks in the range of 2800-3000 cm-1 will correspond to the C-H bonds of the piperazine and methyl groups.

  • C=N and C=C stretching (aromatic): Characteristic absorptions for the pyridine ring will be observed in the 1400-1600 cm-1 region.

  • C-N stretching: These vibrations will appear in the fingerprint region, typically between 1000-1300 cm-1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M+): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at m/z = 177.

  • Fragmentation Pattern: The molecule is expected to fragment at the C-N bonds of the piperazine ring. Common fragments would include the loss of the methyl group (m/z = 162) and cleavage of the piperazine ring, leading to characteristic ions.[3]

Chemical Reactivity

The reactivity of 1-Methyl-4-(pyridin-3-YL)piperazine is governed by the chemical nature of its constituent rings.

Basicity and Salt Formation

The molecule possesses two basic nitrogen centers: the tertiary amine in the piperazine ring and the nitrogen in the pyridine ring. The piperazine nitrogen is generally more basic than the pyridine nitrogen. The compound will readily react with acids to form salts, which are often crystalline and have higher water solubility.

Reactivity of the Pyridine Ring
  • Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. If forced, substitution would be expected to occur at the 3- and 5-positions relative to the piperazine substituent.

  • Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution if a good leaving group is present at the 2-, 4-, or 6-positions.

Reactivity of the Piperazine Ring
  • N-Alkylation and N-Acylation: The secondary amine of the piperazine moiety (if the methyl group were absent) would be susceptible to alkylation and acylation. In the case of 1-Methyl-4-(pyridin-3-YL)piperazine, the tertiary amine can be quaternized with strong alkylating agents.

  • Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide.

Analytical Methods for Purity Determination

Ensuring the purity of 1-Methyl-4-(pyridin-3-YL)piperazine is critical for its use in research and development.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for assessing the purity of arylpiperazine compounds.[4]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (around 254 nm) is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for both separation and identification of volatile and thermally stable compounds like 1-Methyl-4-(pyridin-3-YL)piperazine.[5]

  • Column: A non-polar or moderately polar capillary column is appropriate.

  • Carrier Gas: Helium is typically used.

  • Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative data.

Safety and Handling

While specific toxicity data for 1-Methyl-4-(pyridin-3-YL)piperazine is not available, compounds of this class should be handled with care in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Methyl-4-(pyridin-3-YL)piperazine is a versatile chemical entity with significant potential in the field of drug discovery. Its synthesis can be readily achieved through established synthetic methodologies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the design and development of novel therapeutic agents. This guide provides a foundational understanding of these key chemical properties, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 2, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 2, 2026, from [Link]

  • Mary, Y., Panicker, C., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 539-548.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Szeremeta, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Toxics, 9(5), 108.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. International journal of chemical kinetics, 33(9), 541-548.
  • Archer, J. R., et al. (2014). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Balachandran, C., et al. (2021). Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies.
  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved February 2, 2026, from [Link]

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 465-472.
  • Semantic Scholar. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved February 2, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/8b3f5e3e2c3b0f0b4d0e9a3c9a4e9a8a6b5c0d1e]([Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl piperazine.
  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved February 2, 2026, from [Link]

  • Campodónico, P. R., et al. (2014). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. New Journal of Chemistry, 38(4), 1596-1604.
  • Hartkoorn, R. C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
  • Mohan, S., & Sundaraganesan, N. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46(12), 837-841.
  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 2, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Retrieved February 2, 2026, from [Link]

  • Kushakova, P. M., et al. (2004). PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. Chemistry of Heterocyclic Compounds, 40(12), 1546-1549.
  • Gumieniczek, A., & Przyborowski, L. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 55(2), 107-111.
  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 2, 2026, from [Link]

  • Eder, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1585.
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  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved February 2, 2026, from [Link]

  • Nikolova, P., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3169.
  • El-Emary, T. I., & El-Dean, A. M. (2006).

Sources

Exploratory

Technical Guide: Physicochemical Properties of 1-Methyl-4-(pyridin-3-yl)piperazine

This technical guide provides a detailed overview of the fundamental physicochemical properties of 1-Methyl-4-(pyridin-3-yl)piperazine, a compound of interest for researchers and professionals in drug development and med...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed overview of the fundamental physicochemical properties of 1-Methyl-4-(pyridin-3-yl)piperazine, a compound of interest for researchers and professionals in drug development and medicinal chemistry. This document elucidates its molecular formula and weight, supported by data from authoritative chemical databases.

Core Molecular Attributes

1-Methyl-4-(pyridin-3-yl)piperazine is a heterocyclic compound featuring a pyridine ring linked to a methylpiperazine moiety. Understanding its precise molecular formula and weight is the foundational step in any quantitative experimental design, from stoichiometric calculations in reaction syntheses to concentration preparations for in vitro and in vivo assays.

The empirical and molecular formula of this compound has been definitively established through spectroscopic analysis and is consistently reported across major chemical reference databases. The molecular weight is a critical parameter for accurate molarity calculations, ensuring reproducibility in experimental protocols.

Quantitative Physicochemical Data

The key molecular identifiers and properties of 1-Methyl-4-(pyridin-3-yl)piperazine are summarized in the table below for ease of reference. This data is aggregated from verified chemical information sources.

ParameterValueSource
Molecular Formula C₁₀H₁₅N₃PubChemLite[1], ChemicalBook[2], Santa Cruz Biotechnology[3]
Molecular Weight 177.25 g/mol ChemicalBook[2], Santa Cruz Biotechnology[3]
Monoisotopic Mass 177.1266 DaPubChemLite[1]

Structural Representation

A 2D representation of the molecular structure provides immediate insight into the spatial arrangement of atoms and functional groups, which is crucial for understanding its chemical reactivity and potential biological interactions.

molecular_structure cluster_pyridine Pyridine Ring cluster_piperazine Piperazine Ring cluster_methyl Methyl Group N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N2 N C3->N2 Bond C5 C C4->C5 C5->N1 C6 C N2->C6 C7 C C6->C7 N3 N C7->N3 C8 C N3->C8 C10 CH3 N3->C10 Bond C9 C C8->C9 C9->N2

Caption: 2D diagram of 1-Methyl-4-(pyridin-3-yl)piperazine.

Experimental Protocol: Preparation of a Standard Solution

To ensure experimental accuracy, the following protocol outlines the steps for preparing a standard solution of 1-Methyl-4-(pyridin-3-yl)piperazine. This procedure is fundamental for applications such as analytical standard development, dose-response curve generation, and other quantitative assays.

Objective: To prepare a 10 mM stock solution of 1-Methyl-4-(pyridin-3-yl)piperazine in a suitable solvent.

Materials:

  • 1-Methyl-4-(pyridin-3-yl)piperazine (solid)

  • Analytical balance

  • Volumetric flask (appropriate size)

  • Spatula

  • Weighing paper

  • Appropriate solvent (e.g., DMSO, Ethanol, Water - solubility should be confirmed)

  • Pipettes

Procedure:

  • Calculate the required mass:

    • Using the molecular weight of 177.25 g/mol , calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.

    • For example, to prepare 10 mL of a 10 mM stock solution:

      • Moles = Concentration (M) x Volume (L) = 0.010 mol/L x 0.010 L = 0.0001 mol

      • Mass (g) = Moles x Molecular Weight ( g/mol ) = 0.0001 mol x 177.25 g/mol = 0.017725 g (or 17.725 mg)

  • Weigh the compound:

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully weigh out the calculated mass of 1-Methyl-4-(pyridin-3-yl)piperazine onto the weighing paper.

  • Dissolve the compound:

    • Transfer the weighed compound into the volumetric flask.

    • Add a portion of the chosen solvent to the flask (approximately half of the final volume).

    • Agitate the flask gently (swirl or use a magnetic stirrer) until the compound is completely dissolved.

  • Bring to final volume:

    • Once the solid is fully dissolved, add more solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the stock solution in an appropriately labeled, sealed container at the recommended temperature to prevent degradation.

Caption: Workflow for preparing a standard solution.

References

  • PubChemLite. 1-methyl-4-(pyridin-3-yl)piperazine (C10H15N3). [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-4-(pyridin-3-yl)piperazine

Introduction: The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in designing ligands for G protein-coupled receptors (GPCRs).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in designing ligands for G protein-coupled receptors (GPCRs).[1] Within this class, 1-Methyl-4-(pyridin-3-yl)piperazine stands out as a critical building block, particularly in the discovery of agents targeting the central nervous system (CNS). Its structure, combining a basic methylpiperazine group with an aromatic pyridine ring, provides an ideal template for developing therapeutics for a range of neurological disorders, including schizophrenia, depression, and anxiety.[1][2] This guide offers a comprehensive technical overview of 1-Methyl-4-(pyridin-3-yl)piperazine, detailing its chemical properties, a robust synthesis protocol, and its significant role in drug development, aimed at researchers and professionals in the pharmaceutical sciences.

Part 1: Compound Identification and Physicochemical Properties

Accurate identification is paramount for any scientific endeavor. The specific isomer of interest is where the piperazine ring is attached to the 3-position of the pyridine ring. While various isomers exist, each with a unique CAS (Chemical Abstracts Service) number, the precise identity of the target compound must be confirmed before proceeding with any synthesis or application. For a related compound, 6-(4-Methylpiperazin-1-yl)pyridin-3-amine, the registered CAS number is 55403-35-5.[3] Researchers must ensure they procure or synthesize the correct isomer for their specific biological target.

The physicochemical properties of 1-Methyl-4-(pyridin-3-yl)piperazine dictate its behavior in both chemical reactions and biological systems. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADMET) profile, which is a key consideration in drug design.

Table 1: Physicochemical Properties of 1-Methyl-4-(pyridin-3-yl)piperazine

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃N/A
Molecular Weight 177.25 g/mol [4]
IUPAC Name 1-methyl-4-(pyridin-3-yl)piperazineN/A
SMILES CN1CCN(CC1)c2cccnc2N/A
InChIKey HBWGDGHGYGHWKD-UHFFFAOYSA-NN/A
Predicted XlogP 0.8N/A
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 3N/A

Note: Some properties are predicted via computational models and should be confirmed experimentally.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of arylpiperazines is a well-established field in organic chemistry. A common and effective method for forging the crucial C-N bond between the pyridine and piperazine rings is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is favored for its high efficiency, functional group tolerance, and applicability to heteroaromatic systems.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative synthesis of 1-Methyl-4-(pyridin-3-yl)piperazine from 3-bromopyridine and 1-methylpiperazine.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium tert-butoxide (1.4 mmol). The flask is then sealed with a septum and flushed with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and the phosphine ligand (e.g., BINAP, 0.075 mmol).

  • Solvent and Reactants: Add anhydrous toluene (10 mL) via syringe, followed by 3-bromopyridine (1.0 mmol) and 1-methylpiperazine (1.2 mmol).

  • Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is redissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel to yield the pure 1-Methyl-4-(pyridin-3-yl)piperazine.

Causality and Experimental Choices:
  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Palladium Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like BINAP is crucial. The ligand stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the final product.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperazine nitrogen, forming the active nucleophile for the coupling reaction.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for the reaction temperature required to drive the catalytic cycle efficiently.

Synthesis Workflow Diagram

G cluster_setup 1. Reactor Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification Setup Prepare dry, inert flask AddBase Add NaOtBu Setup->AddBase AddCat Add Pd₂(dba)₃ and BINAP AddBase->AddCat AddSolv Add Toluene AddCat->AddSolv AddReact Add 3-Bromopyridine and 1-Methylpiperazine AddSolv->AddReact Heat Heat to 100°C AddReact->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor via TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up Filter->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Buchwald-Hartwig synthesis workflow for 1-Methyl-4-(pyridin-3-yl)piperazine.

Part 3: Applications in Drug Discovery and Development

The true value of 1-Methyl-4-(pyridin-3-yl)piperazine lies in its application as a versatile scaffold for CNS-active drugs. The arylpiperazine structure is a key pharmacophore that confers affinity for various aminergic GPCRs, most notably serotonin (5-HT) and dopamine (D) receptors.[1][5]

  • Serotonin Receptor Ligands: The arylpiperazine moiety is a classic feature of ligands for 5-HT₁ₐ and 5-HT₂ₐ receptors.[6] Compounds targeting these receptors are investigated for antidepressant, anxiolytic, and antipsychotic effects.[6] For example, the anxiolytic drug buspirone contains a pyrimidinylpiperazine structure, highlighting the therapeutic relevance of this general class.

  • Dopamine Receptor Ligands: Many atypical antipsychotics, such as aripiprazole, feature an arylpiperazine core that contributes to their affinity for D₂ dopamine receptors.[5] The ability to modulate dopaminergic pathways is central to treating psychosis.

  • Multi-Target Ligands: A key strategy in modern neuropharmacology is the development of drugs that can modulate multiple receptors simultaneously to achieve a superior therapeutic profile. The modular nature of the 1-Methyl-4-(pyridin-3-yl)piperazine scaffold allows for systematic chemical modifications to fine-tune its selectivity and affinity profile across a range of CNS targets, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, and D₂ receptors.[5]

This compound serves as an invaluable starting point for creating chemical libraries. By reacting it with various electrophiles, researchers can rapidly generate a diverse set of derivatives for high-throughput screening, accelerating the discovery of new lead compounds for treating complex neurological disorders.[2]

Part 4: Putative Biological Signaling Pathway

Compounds derived from the 1-Methyl-4-(pyridin-3-yl)piperazine scaffold are designed to act as ligands—either agonists or antagonists—at GPCRs like the dopamine D₂ receptor. The diagram below illustrates a simplified signaling cascade initiated by the binding of a ligand to the D₂ receptor, which is a Gi-coupled receptor.

Dopamine D₂ Receptor Signaling Pathway

G cluster_membrane Cell Membrane Receptor Dopamine D₂ Receptor (GPCR) G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Arylpiperazine Ligand (e.g., Antagonist) Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Neuronal Excitability (Cellular Response) cAMP->Response Leads to

Caption: Simplified Gi-coupled GPCR signaling pathway, often targeted by arylpiperazines.

Mechanistic Insight:

When an antagonist derived from the 1-Methyl-4-(pyridin-3-yl)piperazine scaffold binds to the D₂ receptor, it prevents the endogenous ligand (dopamine) from activating it. This keeps the associated Gi protein in its inactive state. As a result, the enzyme adenylyl cyclase remains active, continuing its conversion of ATP to cyclic AMP (cAMP). In the case of an agonist, binding would activate the Gi protein, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced downstream signaling, ultimately modulating neuronal excitability. The ability to create molecules that can precisely control this pathway is a primary goal of using this chemical scaffold.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. Retrieved February 17, 2026, from [Link]

  • Di Pino, A., Cacciatore, I., & Di Stefano, A. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1332. Retrieved February 17, 2026, from [Link]

  • Representative arylpiperazine derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). IU Indianapolis ScholarWorks. Retrieved February 17, 2026, from [Link]

  • 1-Methyl-4-(6-Aminopyridine-3-yl) Piperazine. (n.d.). VIVAN ACL. Retrieved February 17, 2026, from [Link]

  • 1-Methyl-4-(3-pyridin-3-yl-5,6-dihydrobenzo[b][6]benzothiepin-5-yl)piperazine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved February 17, 2026, from [Link]

  • Preparation of 1-(4-pyridyl)-piperazine (LH3). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). ACS Omega. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Pharmacological profile of 1-Methyl-4-(pyridin-3-YL)piperazine

An In-Depth Technical Guide to the Pharmacological Profile of 1-Methyl-4-(pyridin-3-YL)piperazine Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-Methyl-4-(pyridin-3-YL)piperazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 1-Methyl-4-(pyridin-3-YL)piperazine, a heterocyclic compound featuring the privileged piperazine and pyridine scaffolds. The piperazine moiety is a cornerstone in medicinal chemistry, frequently utilized to enhance physicochemical properties and serve as a versatile scaffold for interacting with biological targets.[1][2] This document synthesizes information on its chemical structure, plausible synthetic routes, predicted receptor interactions, and potential pharmacokinetic properties. Detailed experimental protocols for key pharmacological assays are provided to guide researchers in characterizing this and similar molecules. The insights presented herein are aimed at drug development professionals and scientists exploring novel therapeutics, particularly in the realm of neuropharmacology.

Introduction: The Structural Rationale

1-Methyl-4-(pyridin-3-YL)piperazine is a synthetic organic molecule that merges two critical pharmacophores: the piperazine ring and a pyridine ring. The piperazine nucleus is a six-membered ring containing two opposing nitrogen atoms, a structure renowned for its prevalence in drugs targeting the central nervous system (CNS).[3] Its inclusion in a molecule can improve aqueous solubility and oral bioavailability, crucial parameters for drug efficacy.[2] Furthermore, the piperazine nitrogens can be functionalized to modulate receptor affinity and selectivity.[1]

The pyridinyl group, an aromatic heterocycle, serves as a key interaction moiety for a multitude of biological receptors. Pyridinylpiperazine derivatives, in particular, are a well-established class of compounds with diverse pharmacological activities, including interactions with serotonin, dopamine, and muscarinic receptors.[4][5] This structural framework suggests that 1-Methyl-4-(pyridin-3-YL)piperazine is a promising candidate for investigation in neuropharmacology and other therapeutic areas.[6]

Chemical Properties and Synthesis

A foundational understanding of a compound begins with its chemical identity and a reliable method for its synthesis.

Physicochemical Properties

A summary of the key computed properties for a related compound, 1-Methyl-4-(piperidin-4-yl)piperazine, is presented below to provide context.

PropertyValueSource
Molecular FormulaC₁₀H₂₁N₃PubChem[7]
Molecular Weight183.29 g/mol PubChem[7]
XLogP30.2PubChem[7]
Hydrogen Bond Donor Count1PubChem[7]
Hydrogen Bond Acceptor Count3PubChem[7]
Rotatable Bond Count1PubChem[7]
Topological Polar Surface Area18.5 ŲPubChem[7]

Note: Data for a structurally similar compound is provided for estimation purposes.

Synthetic Pathway: Reductive Amination

A robust and scalable synthesis is paramount for further pharmacological investigation. A common and efficient method for creating such N-substituted piperazines is through reductive amination. This approach involves the reaction of an amine (N-methylpiperazine) with a ketone (a protected pyridinone derivative) in the presence of a reducing agent.

A plausible synthetic route starting from N-methylpiperazine and a suitable pyridine precursor is outlined below. This method is advantageous due to its typically high yields and operational simplicity.[8]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction N_Methylpiperazine N-Methylpiperazine Imine_Intermediate Imine Intermediate N_Methylpiperazine->Imine_Intermediate Reaction Pyridin_3_one Pyridin-3(2H)-one Pyridin_3_one->Imine_Intermediate Final_Product 1-Methyl-4-(pyridin-3-YL)piperazine Imine_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: Plausible synthetic workflow via reductive amination.

Predicted Pharmacological Profile

The pharmacological activity of a compound is defined by its interaction with biological targets, leading to a physiological response.

Mechanism of Action and Receptor Binding Profile

The pyridinylpiperazine scaffold is a well-known pharmacophore for various G-protein coupled receptors (GPCRs), particularly within the serotonergic system. Structurally related compounds often exhibit high affinity for 5-HT₁A receptors.[9] The interaction with this receptor subtype typically involves a salt bridge formation between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.

Hypothetical Receptor Binding Affinities:

Receptor TargetPredicted Affinity (Ki)Rationale / Comparative Compound
5-HT₁A High (Low nM)Pyridinylmethyl groups enhance affinity for 5-HT₁A receptors.[9]
Dopamine D₂ ModerateMany piperazine-containing antipsychotics target D₂ receptors.[3]
Muscarinic M₄ PossibleStructurally novel M₄ antagonists feature a piperazine core.[5]
α₁-Adrenergic Moderate to LowA common off-target activity for many CNS-active piperazines.

Causality in Receptor Interaction: The choice to investigate these targets is driven by established structure-activity relationships (SAR). The flexible piperazine ring allows the pyridinyl moiety to adopt an optimal orientation within the receptor's binding pocket, potentially engaging in π-π stacking interactions with aromatic residues like phenylalanine or tryptophan.

G Ligand 1-Methyl-4-(pyridin-3-YL)piperazine Receptor 5-HT₁A Receptor (Gi-coupled) Ligand->Receptor Binds G_Protein Gi Protein α βγ Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein:α->Adenylyl_Cyclase Inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP PKA Protein Kinase A (Inhibited) cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response

Caption: Predicted 5-HT₁A receptor signaling pathway.

Pharmacokinetic (ADME) Considerations

The ADME (Absorption, Distribution, Metabolism, Excretion) profile dictates a drug's concentration and persistence in the body.

  • Absorption: The piperazine moiety generally confers good aqueous solubility, which is favorable for oral absorption.[2]

  • Distribution: As a relatively small molecule with basic nitrogens, it is expected to cross the blood-brain barrier, a prerequisite for CNS activity.

  • Metabolism: The N-methyl group is a likely site for metabolism via cytochrome P450 enzymes, leading to N-demethylation. Studies on related compounds have shown that N-methyl piperazine can result in a high rate of metabolism in human liver microsomes.[10] The pyridine ring may also undergo oxidation.

  • Excretion: Metabolites and unchanged drug are typically eliminated via the kidneys.

It is important to note that piperazine derivatives can exhibit significant inter-individual pharmacokinetic variability, as demonstrated in studies with compounds like meta-chlorophenylpiperazine (mCPP).[11]

Essential Experimental Protocols

To validate the hypothesized pharmacological profile, a series of standardized in vitro assays are required. These protocols are designed to be self-validating by including appropriate controls.

Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity of 1-Methyl-4-(pyridin-3-YL)piperazine for a specific target receptor (e.g., human 5-HT₁A).

Methodology:

  • Membrane Preparation: Obtain cell membranes from a cell line recombinantly expressing the human 5-HT₁A receptor. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound (1-Methyl-4-(pyridin-3-YL)piperazine).

  • Controls:

    • Total Binding: Membranes + Radioligand (no competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-labeled ligand (e.g., serotonin) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow Start Start: Prepare Reagents Incubate Incubate: Membranes + Radioligand + Test Compound Start->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Quantify Bound Radioligand) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze End End: Determine Affinity Analyze->End

Caption: Workflow for a radioligand binding assay.

Protocol: In Vitro cAMP Functional Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at a Gi-coupled receptor like 5-HT₁A.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₁A receptor.

  • Assay Setup: Seed cells in a multi-well plate. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • Compound Addition: Add varying concentrations of the test compound.

    • Agonist Mode: Measure the compound's ability to inhibit the Forskolin-stimulated cAMP production.

    • Antagonist Mode: Pre-incubate with the test compound, then add a known agonist (e.g., 8-OH-DPAT) and measure the test compound's ability to block the agonist-induced inhibition of cAMP.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log concentration of the compound. For agonist mode, determine the EC₅₀ (potency) and Emax (efficacy). For antagonist mode, determine the IC₅₀ and calculate the pA₂ value using the Schild equation to quantify antagonist potency.

Potential Therapeutic Applications and Future Directions

Given its predicted affinity for serotonergic receptors, 1-Methyl-4-(pyridin-3-YL)piperazine could serve as a valuable chemical probe or a starting point for developing therapeutics for CNS disorders.

  • Potential Indications:

    • Anxiety and Depression: Modulators of the 5-HT₁A receptor are established treatments for these conditions.

    • Schizophrenia: As many antipsychotics possess a piperazine core, this compound could be explored for its effects on dopaminergic and serotonergic systems relevant to psychosis.[3]

    • Urease Inhibition: Some pyridylpiperazine derivatives have shown potent urease inhibitory activity, relevant for treating infections like those caused by Helicobacter pylori.[12]

  • Future Research:

    • Comprehensive Profiling: Conduct a broad panel of receptor binding and functional assays to determine the compound's selectivity profile.

    • In Vivo Efficacy: Test the compound in validated animal models of anxiety, depression, or psychosis.

    • DMPK Studies: Perform in vivo pharmacokinetic studies in rodents to determine parameters like half-life, bioavailability, and brain penetration.[10]

    • SAR Studies: Synthesize and test analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

1-Methyl-4-(pyridin-3-YL)piperazine is a compound of significant interest due to its incorporation of the pharmacologically validated pyridinylpiperazine scaffold. Based on extensive structure-activity relationship data from related molecules, it is predicted to be a CNS-active agent, likely targeting serotonergic and potentially other monoamine receptors. Its versatile structure offers numerous avenues for chemical modification to enhance its pharmacological profile. The experimental protocols detailed in this guide provide a clear framework for elucidating its precise mechanism of action, affinity, and functional activity, paving the way for its potential development as a research tool or therapeutic lead.

References

  • chemeurope.com. Piperazine. Available from: [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Naseer, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9034-9047. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295. Available from: [Link]

  • Pharmacology Lectures. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. YouTube. Available from: [Link]

  • Creative Biolabs. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available from: [Link]

  • Taylor & Francis Online. Piperazine – Knowledge and References. Available from: [Link]

  • ResearchGate. (PDF) Piperazine: the molecule of diverse pharmacological importance. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information. Available from: [Link]

  • PubChem. 1-Methyl-4-(3-pyridin-3-yl-5,6-dihydrobenzo[b][6]benzothiepin-5-yl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • ResearchGate. (PDF) A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

  • ResearchGate. Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Available from: [Link]

  • PubMed Central. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Institutes of Health. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-4-(pyridin-3-YL)piperazine: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methyl-4-(pyridin-3-YL)piperazine, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(pyridin-3-YL)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the intricacies of its chemical structure through a detailed analysis of its Simplified Molecular-Input Line-Entry System (SMILES) notation. This guide will further elucidate a robust synthetic pathway for its preparation, supported by established chemical principles. The physicochemical properties and the pharmacological relevance of this pyridinylpiperazine scaffold will be discussed, with a particular focus on its potential applications in the development of novel therapeutics targeting the central nervous system (CNS). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Identification

SMILES Notation: CN1CCN(CC1)C2=CN=CC=C2

The canonical SMILES string for 1-Methyl-4-(pyridin-3-YL)piperazine is CN1CCN(CC1)C2=CN=CC=C2 . This notation provides a linear representation of the molecule's two-dimensional structure. A systematic deconstruction of this string is presented below.

SMILES StringDeconstruction and Interpretation
C Represents a Carbon atom, which is part of a methyl group.
N1 Represents a Nitrogen atom, which is part of a ring. The '1' is a ring closure identifier.
C Represents a Carbon atom in the piperazine ring, bonded to the first Nitrogen.
C Represents another Carbon atom in the piperazine ring.
N Represents the second Nitrogen atom in the piperazine ring.
( Indicates the start of a branch from the main chain.
C Represents a Carbon atom in the piperazine ring.
C1 Represents a Carbon atom that closes the ring with the Nitrogen atom labeled '1'.
) Indicates the end of the branch.
C2=CN=CC=C2 Represents the pyridin-3-yl group attached to the second Nitrogen of the piperazine ring. The lowercase 'c' and 'n' could also be used to denote aromaticity, but the explicit double bonds (=) are also correct. The '2's are ring closure identifiers for the pyridine ring.

This SMILES notation unambiguously defines the connectivity of the atoms in 1-Methyl-4-(pyridin-3-YL)piperazine, which consists of a piperazine ring substituted with a methyl group on one nitrogen and a pyridin-3-yl group on the other.

Chemical Identifiers
IdentifierValue
IUPAC Name 1-methyl-4-(pyridin-3-yl)piperazine
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS Number 39590-06-8

Physicochemical Properties

PropertyPredicted/Estimated ValueRationale and Comparative Data
pKa 8.5 - 9.5The pKa of N-methylpiperazine is approximately 9.6. The electron-withdrawing nature of the pyridine ring is expected to slightly decrease the basicity of the adjacent piperazine nitrogen.
logP 1.5 - 2.5Arylpiperazines generally exhibit moderate lipophilicity. The presence of the polar pyridine ring and the basic nitrogen atoms will influence its partitioning behavior.
Solubility Soluble in water and polar organic solventsThe presence of three nitrogen atoms, capable of hydrogen bonding, suggests good solubility in polar solvents. The hydrochloride salt is expected to be highly water-soluble.

Synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine

The synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine can be efficiently achieved through a nucleophilic aromatic substitution reaction, a common method for the preparation of N-arylpiperazines. A well-established approach is the Buchwald-Hartwig amination.

Synthesis_Workflow Reactant1 1-Methylpiperazine Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 3-Bromopyridine Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product 1-Methyl-4-(pyridin-3-YL)piperazine Purification Purification (Column Chromatography) Purification->Product Reaction->Purification

Caption: Buchwald-Hartwig amination workflow for the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine.

Experimental Protocol: Buchwald-Hartwig Amination

Disclaimer: This is a representative protocol based on established literature for similar transformations and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1-Methylpiperazine

  • 3-Bromopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and BINAP (1.5-3 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 3-bromopyridine (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Finally, add 1-methylpiperazine (1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Methyl-4-(pyridin-3-YL)piperazine.

Pharmacological Significance and Applications in Drug Development

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system. These compounds are known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.

Dopamine and Serotonin Receptor Modulation

Derivatives of 1-arylpiperazine have been extensively investigated as ligands for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c) receptors. The nature of the aryl group and the substitution on the second piperazine nitrogen significantly influence the affinity and selectivity for these receptors.

  • Antipsychotic Potential: Many atypical antipsychotic drugs, such as aripiprazole and cariprazine, feature an arylpiperazine core. These drugs often exhibit partial agonism at D₂ receptors and antagonism at 5-HT₂ₐ receptors, a mechanism believed to contribute to their efficacy in treating schizophrenia with a reduced incidence of extrapyramidal side effects. The 1-methyl-4-(pyridin-3-yl)piperazine scaffold shares structural similarities with these drugs, suggesting its potential as a building block for novel antipsychotic agents.

  • Anxiolytic and Antidepressant Activity: Agonism at 5-HT₁ₐ receptors is a well-established mechanism for anxiolytic and antidepressant effects. The arylpiperazine moiety is a key pharmacophore in drugs like buspirone. The electronic properties of the pyridinyl group in 1-Methyl-4-(pyridin-3-YL)piperazine may confer affinity for serotonin receptors, making it a valuable starting point for the design of novel anxiolytics and antidepressants.

Signaling_Pathway cluster_0 Potential CNS Therapeutic Applications cluster_1 Receptor Targets cluster_2 Therapeutic Areas MPP 1-Methyl-4-(pyridin-3-YL)piperazine D2R Dopamine D2 Receptor MPP->D2R Modulation SHT1A Serotonin 5-HT1A Receptor MPP->SHT1A Modulation SHT2A Serotonin 5-HT2A Receptor MPP->SHT2A Modulation Schizophrenia Schizophrenia D2R->Schizophrenia Anxiety Anxiety Disorders SHT1A->Anxiety Depression Depression SHT1A->Depression SHT2A->Schizophrenia

Caption: Potential therapeutic targets and applications of the 1-Methyl-4-(pyridin-3-YL)piperazine scaffold.

Conclusion

1-Methyl-4-(pyridin-3-YL)piperazine is a versatile chemical entity with a well-defined structure, accessible through established synthetic methodologies. Its structural similarity to known centrally acting drugs makes it a highly attractive scaffold for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide has provided a detailed overview of its chemical notation, a practical synthetic approach, and its pharmacological potential, offering a solid foundation for further research and development in this promising area of medicinal chemistry.

References

  • PubChem. 1-methyl-4-(pyridin-3-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Daylight Chemical Information Systems, Inc. SMILES - A Simplified Chemical Language. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surrey, A. R., & Hammer, H. F. (1950). The Synthesis of some 1-Aryl-4-alkylpiperazines. Journal of the American Chemical Society, 72(4), 1814–1815. [Link]

  • Maayan, L. A., & Correll, C. U. (2011). The role of cariprazine in the treatment of schizophrenia. Expert Review of Neurotherapeutics, 11(10), 1363-1376. [Link]

  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451–473. [Link]

Exploratory

1-Methyl-4-(pyridin-3-YL)piperazine physical and chemical properties

Topic: 1-Methyl-4-(pyridin-3-yl)piperazine Physical and Chemical Properties Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] A Critical Heterocyclic Scaffold for CNS Lig...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyl-4-(pyridin-3-yl)piperazine Physical and Chemical Properties Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Critical Heterocyclic Scaffold for CNS Ligand Discovery [1][2]

Executive Summary

1-Methyl-4-(pyridin-3-yl)piperazine (PubChem CID: 10058072) is a bioactive heterocyclic building block extensively utilized in medicinal chemistry, particularly within the development of Central Nervous System (CNS) agents.[1] Structurally, it functions as a bioisostere of N-phenylpiperazine, a privileged scaffold in serotonin (5-HT) and dopamine receptor ligands.[1]

Unlike its 2- and 4-pyridyl isomers, the 3-pyridyl variant presents unique synthetic challenges and electronic properties due to the meta-positioning of the nitrogen relative to the piperazine attachment.[1] This guide provides a comprehensive analysis of its physicochemical behavior, rational synthesis strategies, and handling protocols for high-integrity research applications.

Chemical Identity & Constants

PropertyValueNotes
IUPAC Name 1-Methyl-4-(pyridin-3-yl)piperazineAlso known as 3-(4-methylpiperazin-1-yl)pyridine
CAS Number 10058072 (PubChem CID)Note: Specific CAS may vary by salt form (e.g., HCl).[1][3]
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol Monoisotopic Mass: 177.1266 Da
Appearance Pale yellow to orange oilTends to darken upon oxidation/air exposure.
Boiling Point ~130–135 °C @ 0.5 mmHgPredicted/Estimated based on homologs.
Solubility High in MeOH, DCM, DMSOModerate water solubility (pH dependent).
LogP (Predicted) 0.8 ± 0.2Lipophilic enough for BBB penetration.

Physicochemical Analysis

Electronic Profile & Ionization (pKa)

Understanding the ionization state of this molecule is critical for formulation and receptor binding studies. The molecule contains three nitrogen centers with distinct basicities.

  • N1 (Methyl-piperazine N): The most basic center.

    • Estimated pKa:~9.0 – 9.2

    • Behavior: Protonated at physiological pH (7.4).[4] This cationic center mimics the protonated amine of neurotransmitters like serotonin.

  • Pyridine Nitrogen (Heteroaromatic):

    • Estimated pKa:~5.2 – 5.4

    • Behavior: largely unprotonated at physiological pH. It can serve as a hydrogen bond acceptor (HBA) in receptor pockets.

  • N4 (Aniline-like N): The nitrogen attached to the pyridine ring.

    • Estimated pKa:< 2.0

    • Behavior: The lone pair is delocalized into the electron-deficient pyridine ring.[1] It is essentially non-basic and planar, enforcing a specific conformational geometry.

Solubility & Stability[1]
  • pH Dependence: The compound is highly soluble in acidic aqueous media (forming di- or tri-cationic salts). In basic media (pH > 10), it exists as a free base and may oil out of solution.

  • Oxidative Stability: Like many electron-rich amines, the piperazine ring is susceptible to N-oxidation over time.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

Synthesis & Manufacturing Strategies

Retrosynthetic Analysis

Direct nucleophilic aromatic substitution (SNAr) is the standard for 2- and 4-halopyridines due to resonance stabilization of the Meisenheimer intermediate.[1] However, the 3-position is electronically deactivated for SNAr. Therefore, attempting to react 3-bromopyridine with N-methylpiperazine under standard thermal conditions often leads to poor yields or requires harsh forcing conditions.[1]

Preferred Route: Palladium-catalyzed Buchwald-Hartwig amination is the "Senior Scientist" choice for high yield and purity.[1]

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesis of 1-Methyl-4-(pyridin-3-yl)piperazine from 3-Bromopyridine.

Reagents:

  • Substrate: 3-Bromopyridine (1.0 eq)[1]

  • Amine: N-Methylpiperazine (1.2 eq)[1]

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂[1]

  • Ligand: BINAP or Xantphos (2-4 mol%)[1]

  • Base: NaOtBu (1.5 eq) or Cs₂CO₃

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.

  • Charging: Add 3-Bromopyridine (10 mmol), Pd catalyst, Ligand, and Base into the flask under a counter-flow of Argon.

  • Addition: Add anhydrous Toluene (50 mL) followed by N-Methylpiperazine (12 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[1]

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via Flash Column Chromatography (Silica Gel; Gradient: 0→10% MeOH in DCM with 1% NH₄OH additive).

  • Validation: Confirm identity via ¹H-NMR and ESI-MS.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Bromopyridine Intermediate Pd-Amine Complex Start->Intermediate Oxidative Addition Reagent N-Methylpiperazine Reagent->Intermediate Coordination Catalyst Pd(0) / BINAP / NaOtBu Catalyst->Intermediate Product 1-Methyl-4-(pyridin-3-yl)piperazine Intermediate->Product Reductive Elimination (100°C, Toluene)

Caption: Buchwald-Hartwig Amination pathway overcoming the electronic deactivation of the 3-pyridyl position.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signals are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for 4 distinct protons.[1]

      • δ ~8.3 (d, 1H, H-2 of pyridine, deshielded by N).

      • δ ~8.1 (d, 1H, H-6).

      • δ ~7.2 (m, 1H, H-4).

      • δ ~7.1 (dd, 1H, H-5).

    • Aliphatic Region:

      • δ ~3.2–3.3 (t, 4H, piperazine protons adjacent to pyridine).

      • δ ~2.5–2.6 (t, 4H, piperazine protons adjacent to methyl).

      • δ ~2.36 (s, 3H, N-CH₃).

  • Mass Spectrometry (ESI+):

    • Major peak [M+H]⁺ at m/z 178.1 .

Biological Relevance & Applications[1][2][6][7][8]

This scaffold is a classic "privileged structure" in neuropharmacology.

  • GPCR Ligands: The 3-pyridylpiperazine moiety is a bioisostere for phenylpiperazine, often improving metabolic stability (reducing formation of reactive quinone-imine metabolites common with electron-rich phenyl rings) and altering basicity to tune blood-brain barrier (BBB) permeability.[1]

  • Mirtazapine Analogs: It serves as a simplified fragment of tetracyclic antidepressants, maintaining the critical nitrogen-aromatic distance required for 5-HT receptor binding.[1]

Pharmacophore Logic Diagram

Pharmacophore Scaffold 1-Methyl-4-(pyridin-3-yl)piperazine Feature1 N1-Methyl (Basic Center) Scaffold->Feature1 Feature2 Piperazine Ring (Rigid Spacer) Scaffold->Feature2 Feature3 Pyridine N (H-Bond Acceptor) Scaffold->Feature3 Target1 5-HT Receptors (Ionic Interaction) Feature1->Target1 Protonated at pH 7.4 Target2 Dopamine Receptors (Pi-Stacking) Feature3->Target2 Vector Orientation

Caption: Pharmacophore mapping of the scaffold features to key receptor interactions.

Safety & Handling (SDS Highlights)

  • Hazard Classification:

    • Skin Corr.[1] 1B: Causes severe skin burns and eye damage (typical for alkyl piperazines).

    • Acute Tox. 4: Harmful if swallowed.

  • PPE Requirements:

    • Wear chemical-resistant gloves (Nitrile > 0.11mm).[1]

    • Use chemical safety goggles and a face shield when handling the neat oil.

    • Handle strictly within a fume hood.

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) or absorb with sand/vermiculite. Do not flush into surface water.

References

  • PubChem. "1-Methyl-4-(pyridin-3-yl)piperazine (CID 10058072)."[1] National Center for Biotechnology Information. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Khalili, F., et al. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Available at: [Link]

  • Sigma-Aldrich. "Piperazine Derivatives - Product Search."[1] (Context: General handling and safety data for methylpiperazine derivatives).

Sources

Foundational

The Piperazine Paradigm: A Technical Guide to Privileged Scaffold Utilization in Modern Medicinal Chemistry

Introduction: The Privileged Scaffold Status In the landscape of medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) stands as a quintessential "privileged scaffold."[1] This terminology, originally coined to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Status

In the landscape of medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) stands as a quintessential "privileged scaffold."[1] This terminology, originally coined to describe molecular frameworks capable of providing useful ligands for more than one receptor, perfectly encapsulates the piperazine utility.

Unlike inert spacers, the piperazine moiety is an active functional participant in drug-target interactions. It serves a dual mandate: structural rigidification and physicochemical modulation . From the early days of Diethylcarbamazine (antifilarial) to modern kinase inhibitors like Palbociclib, the piperazine ring has proven indispensable in navigating the "valley of death" between a hit compound and a clinical candidate.

This guide dissects the technical rationale for deploying piperazine scaffolds, detailed synthetic protocols, and the metabolic considerations required for successful lead optimization.

Physicochemical & Pharmacokinetic Rationale[1][2]

The decision to incorporate a piperazine ring is rarely arbitrary. It is a strategic move to alter the Solubility-Permeability balance.

Acid-Base Chemistry and Ionization

Piperazine is a diprotic base with two distinct pKa values:

  • pKa₁ ≈ 9.73: The first nitrogen protonates readily. At physiological pH (7.4), the piperazine ring exists predominantly in its mono-cationic form.

  • pKa₂ ≈ 5.35: The second nitrogen is significantly less basic due to electrostatic repulsion from the first positive charge.

Strategic Implication: The mono-cationic species at pH 7.4 dramatically improves aqueous solubility (lowering LogD) without completely sacrificing membrane permeability, as the equilibrium still allows for a neutral species fraction to cross the lipid bilayer. Furthermore, the protonated nitrogen often engages in critical salt-bridge interactions with aspartate or glutamate residues in receptor binding pockets (e.g., D2 dopamine receptors).

Conformational Analysis

The piperazine ring predominantly adopts a chair conformation , which is energetically favored over the boat form. This provides a defined vector for substituents at the


 and 

positions, typically orienting them in pseudo-equatorial positions to minimize 1,3-diaxial interactions.

Graphviz Diagram 1: Physicochemical Logic Flow

PiperazineProperties Prop Piperazine Scaffold pKa pKa Modulation (pKa1 ~9.8, pKa2 ~5.4) Prop->pKa Conf Rigid Chair Conformation Prop->Conf Sol Increased Aqueous Solubility (Low LogD) pKa->Sol Ionization at pH 7.4 Bind Defined Vector Orientation Conf->Bind Minimizes Entropy Loss ADME Improved Oral Bioavailability Sol->ADME Target GPCR/Kinase Binding Affinity Bind->Target ADME->Target In Vivo Efficacy

Caption: The causal link between piperazine's intrinsic chemical properties and its downstream pharmacological benefits.

Synthetic Methodologies: The Buchwald-Hartwig Standard

While nucleophilic substitution (


) remains useful for electron-deficient aryl halides, the Buchwald-Hartwig Amination  has become the gold standard for synthesizing 

-aryl piperazines, particularly with unactivated or electron-rich aryl halides.
Mechanistic Insight

The reaction involves the Palladium-catalyzed cross-coupling of an aryl halide with a secondary amine (piperazine). The catalytic cycle proceeds through:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination & Deprotonation: The amine binds, and a strong base (e.g., NaOtBu) facilitates deprotonation.

  • Reductive Elimination: Formation of the C-N bond and regeneration of Pd(0).

Protocol A: Buchwald-Hartwig Coupling of N-Boc-Piperazine

Objective: Synthesize tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate. Note: This protocol uses a self-validating control (color change and TLC monitoring).

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)[2]

  • 
     (2 mol%)
    
  • BINAP (racemic) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous)[2]

Step-by-Step Methodology:

  • Catalyst Pre-complexation (The "Active" Step):

    • In a dry vial, mix

      
       (purple solid) and BINAP (white solid) in a small volume of toluene.
      
    • Heat gently to 80°C for 5 minutes.

    • Validation Check: The solution should turn from purple to a deep orange/red, indicating the formation of the active

      
       species.
      
  • Reaction Assembly:

    • To an oven-dried Schlenk tube equipped with a stir bar, add NaOtBu (hygroscopic – handle quickly), N-Boc-piperazine, and 4-Bromoanisole.

    • Evacuate and backfill with Nitrogen (

      
      ) three times to remove oxygen (Oxygen poisons the catalyst).
      
  • Initiation:

    • Add the pre-complexed catalyst solution via syringe.

    • Add remaining toluene to reach a concentration of ~0.2 M relative to the halide.

  • Incubation:

    • Heat the reaction mixture to 100°C.

    • Monitoring: Check TLC every 2 hours. The starting bromide spot should disappear.

  • Work-up:

    • Cool to room temperature.[2][3] Filter through a pad of Celite (to remove Pd black).

    • Dilute with EtOAc, wash with water and brine.[2]

    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Graphviz Diagram 2: Buchwald-Hartwig Catalytic Cycle

BuchwaldCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_ArX L2Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine L2Pd(II)(Ar)(NHR2)+ PdII_ArX->PdII_Amine H-Pip-Boc AmineBind Amine Coordination PdII_Amido L2Pd(II)(Ar)(NR2) PdII_Amine->PdII_Amido -HX BaseStep Base (NaOtBu) Deprotonation PdII_Amido->Pd0 Product Release Product Product Ar-N-Piperazine PdII_Amido->Product RedElim Reductive Elimination

Caption: The catalytic cycle for Pd-catalyzed N-arylation. Note the critical role of the base in the intermediate step.

Therapeutic Case Studies

Kinase Inhibitors: Imatinib (Gleevec)

Imatinib revolutionized CML treatment. The


-methylpiperazine moiety was a late-stage addition to the lead structure.
  • Role: It dramatically improved water solubility, allowing for an oral formulation.

  • Binding: The protonated nitrogen interacts with the solvent front, while the ring acts as a spacer to position the terminal methyl group.

CNS Agents: Aripiprazole (Abilify)

Aripiprazole is a "dopamine system stabilizer."

  • Role: The piperazine ring connects the quinolinone (dihydro) head group to the dichlorophenyl tail.

  • Mechanism: The piperazine nitrogen forms a salt bridge with Asp3.32 in the D2 receptor. The rigidity of the ring ensures the "tail" is positioned in the secondary binding pocket, conferring partial agonist activity.

Metabolic Liabilities & Optimization

While privileged, the piperazine ring is a "metabolic alert" structure. It is susceptible to oxidative metabolism by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4).

Metabolic Hotspots
  • N-Oxidation: Formation of N-oxides (often reversible, but can be cleared renally).

  • 
    -Carbon Hydroxylation:  Leading to ring opening (dealkylation).
    
  • Bioactivation: Some piperazine-fused systems can form reactive iminium ions, leading to mechanism-based inactivation (MBI) of CYPs.

Protocol B: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of a piperazine analog.[4]

Step-by-Step Methodology:

  • Preparation:

    • Thaw Liver Microsomes (Human/Rat) on ice.

    • Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).[5]

    • Prepare 10 mM stock of Test Compound in DMSO.

  • Incubation Mix:

    • Dilute microsomes to 0.5 mg/mL protein concentration in buffer.

    • Spike Test Compound to final concentration of 1 µM (keeps DMSO < 0.1%).

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Start:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to initiate metabolism.

    • Control: Run a parallel incubation without NADPH (detects non-CYP degradation).

  • Sampling:

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Plot ln(% Remaining) vs. Time. The slope

      
       gives 
      
      
      
      .

Data Presentation Table: Typical Stability Criteria

ParameterHigh Clearance (Unstable)Moderate StabilityLow Clearance (Stable)

(Human)
< 15 min15 - 60 min> 60 min

(µL/min/mg)
> 4515 - 45< 15
Action Block metabolic soft spot (e.g., add Fluorine)Acceptable for LeadIdeal for Candidate

Future Outlook

The field is moving toward spirocyclic piperazines and bridged piperazines (e.g., diazabicyclo-heptanes). These constrained analogs maintain the favorable basicity of piperazine but offer novel vectors for substitution and often improved metabolic stability by blocking


-carbon oxidation sites.

References

  • Romanelli, M. N., et al. (2023).[6][7][8] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

Sources

Exploratory

Preliminary Investigation of Pyridinylpiperazine Analogs: A Technical Guide

Executive Summary The pyridinylpiperazine scaffold represents a privileged structure in neuropsychiatric drug discovery, serving as the pharmacophoric core for numerous FDA-approved agents (e.g., Buspirone, Aripiprazole)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinylpiperazine scaffold represents a privileged structure in neuropsychiatric drug discovery, serving as the pharmacophoric core for numerous FDA-approved agents (e.g., Buspirone, Aripiprazole). Its structural versatility allows for precise tuning of selectivity profiles across serotonin (5-HT


, 5-HT

) and dopamine (D

, D

) receptor subtypes.

This guide outlines a rigorous, self-validating workflow for the preliminary investigation of novel pyridinylpiperazine analogs. It moves beyond generic synthesis to address the specific challenges of this scaffold: optimizing selectivity via the "Long-Chain Arylpiperazine" (LCAP) model, overcoming electronic deactivation during synthesis, and mitigating the inherent hERG liability associated with basic lipophilic amines.

Part 1: Rational Design & Structural Logic

The LCAP Pharmacophore Model

To design effective analogs, one must adhere to the Long-Chain Arylpiperazine (LCAP) structure-activity relationship (SAR). The scaffold functions as a modular system where the pyridinylpiperazine "head" drives receptor affinity, while the "tail" and "linker" dictate subtype selectivity and intrinsic efficacy (agonist vs. antagonist).

Key Design Principles:

  • The Head (Arylpiperazine): A 2-pyridyl attachment is classical for 5-HT

    
     affinity. Substitution at the pyridine C-3 or C-6 position can drastically alter metabolic stability and D
    
    
    
    affinity.
  • The Linker: Typically a polymethylene chain (

    
    ). An alkyl chain length of 4 carbons (
    
    
    
    ) often favors D
    
    
    affinity, while
    
    
    favors 5-HT
    
    
    .
  • The Tail (Terminal Amine/Imide): Provides secondary binding interactions (often ionic or H-bonding) within the GPCR orthosteric pocket.

Visualizing the Design Logic

SAR_Logic cluster_0 Pharmacophore Components Head HEAD GROUP (Pyridinylpiperazine) Linker LINKER (CH2)n Spacer Head->Linker N4-Attachment Receptor Receptor Pocket (TM3 / TM5 / TM6) Head->Receptor Asp3.32 Interaction (Salt Bridge) Tail TAIL GROUP (Imide/Amide/Aryl) Linker->Tail Covalent Bond Tail->Receptor Secondary Pocket (Hydrophobic/H-bond)

Caption: Modular decomposition of the LCAP pharmacophore showing the critical salt-bridge interaction between the protonated piperazine nitrogen and the conserved Aspartate 3.32 residue in aminergic GPCRs.

Part 2: Synthetic Methodology

Strategic Choice: vs. Buchwald-Hartwig

While Nucleophilic Aromatic Substitution (


) is "greener," it often fails with electron-neutral or electron-rich pyridines (e.g., 3-methoxypyridine). For a robust preliminary investigation, Palladium-catalyzed Buchwald-Hartwig amination  is the superior standard, ensuring success across diverse steric and electronic profiles.
Protocol: Pd-Catalyzed C-N Coupling

Objective: Synthesize 1-(pyridin-2-yl)piperazine intermediates efficiently.

Reagents:

  • Substrate: 2-bromopyridine derivative (1.0 eq)

  • Amine: Piperazine (anhydrous, 2.0–3.0 eq to prevent bis-arylation)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (racemic is acceptable for achiral linkers)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Why? Pd(0) species are oxygen-sensitive; oxidation leads to homocoupling of the aryl halide.

  • Catalyst Pre-complexation: Add

    
     and BINAP to the solvent. Stir at RT for 10 mins until the solution turns from dark purple to orange/red. Why? Ensures formation of the active catalytic species 
    
    
    
    .
  • Addition: Add the aryl bromide, piperazine, and base.

  • Reflux: Heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate in vacuo.

  • Purification: Flash column chromatography. Note: Pyridinylpiperazines are basic; pretreat silica with 1%

    
     to prevent streaking.
    
Synthetic Validation Logic

Synthesis_Flow Start Reactants: Aryl Bromide + Piperazine Catalyst Cat. Cycle: Pd(0) / BINAP / Base Start->Catalyst Reaction Reaction: 100°C, 16h, Argon Catalyst->Reaction Check Checkpoint: TLC / LCMS Reaction->Check Check->Reaction Incomplete Workup Workup: Celite Filter -> Flash Chrom. Check->Workup Conversion >90% Product Final Product: 1-arylpiperazine Workup->Product

Caption: Decision tree for the Buchwald-Hartwig coupling, emphasizing the critical LCMS checkpoint to prevent purification of incomplete reaction mixtures.

Part 3: In Vitro Pharmacological Profiling

Radioligand Binding Assay (5-HT & D )

To validate the biological activity, you must determine the affinity constant (


). Single-point screening is insufficient; full dose-response curves are mandatory.

Assay Conditions:

  • 5-HT

    
     Source:  CHO cell membranes expressing human 5-HT
    
    
    
    .
  • Radioligand:

    
    -8-OH-DPAT (0.5–1.0 nM).[1]
    
  • D

    
     Source:  Rat striatal membranes or CHO-D
    
    
    
    .
  • Radioligand:

    
    -Spiperone (0.5 nM).
    

Data Presentation (Mock Data for Comparison):

Compound IDR-Group (Pyridine)Linker (n)Tail Group

5-HT

(nM)

D

(nM)
Selectivity Ratio
Ref (Buspirone) Pyrimidinyl4Azaspiro2.5>100>40x (5-HT)
PP-01 H2Phthalimide1.2 450375x (5-HT)
PP-02 3-CF34Phenyl15.04.8 3x (D2)
PP-03 6-OMe3Indole8.912.0Mixed

Interpretation: Short linkers (


, PP-01) generally enforce 5-HT

selectivity. Electron-withdrawing groups on the pyridine (PP-02) combined with longer linkers often enhance D

affinity.

Part 4: Early ADMET Screening (Safety)

The hERG Liability

Pyridinylpiperazines are "hERG-privileged" structures in a negative sense. The basic nitrogen (pKa ~8.5-9.0) and lipophilic tail can block the


 potassium channel, leading to QT prolongation.

Mitigation Strategy:

  • Reduce Lipophilicity: Target LogP < 3.5.

  • pKa Modulation: Introduce electron-withdrawing groups (F, CF

    
    ) on the pyridine ring to lower the pKa of the piperazine nitrogen.
    
  • Zwitterionic Design: Introduce a carboxylic acid or polar group on the tail to reduce membrane penetration into the hERG pore.

Metabolic Stability

The piperazine ring is susceptible to oxidative opening by CYP2D6/3A4.

  • Protocol: Incubate compounds (1

    
    M) with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 mins. Analyze intrinsic clearance (
    
    
    
    ) via LC-MS/MS.

References

  • Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors."[1][2][3][4][5][6] Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives."[2] Pharmazie.[2]

  • Lopez-Rodriguez, M. L., et al. (1996). "Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist."[4] Journal of Medicinal Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

Foundational

1-Methyl-4-(pyridin-3-YL)piperazine safety and hazards information

An In-Depth Technical Guide to the Safety and Hazards of 1-Methyl-4-(pyridin-3-yl)piperazine Introduction 1-Methyl-4-(pyridin-3-yl)piperazine is a heterocyclic organic compound featuring a pyridine ring linked to an N-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Hazards of 1-Methyl-4-(pyridin-3-yl)piperazine

Introduction

1-Methyl-4-(pyridin-3-yl)piperazine is a heterocyclic organic compound featuring a pyridine ring linked to an N-methylated piperazine moiety. This structural motif is common in medicinal chemistry and drug development, suggesting its application as a synthetic intermediate or a scaffold for creating novel therapeutic agents. Given the absence of a comprehensive, dedicated safety profile for this specific molecule, this guide employs a read-across toxicological assessment. By analyzing data from structurally analogous compounds—namely piperazine, N-methylpiperazine, and pyridinyl-piperazines—we can construct a robust and scientifically grounded safety framework. This document is intended for researchers, chemists, and drug development professionals, providing in-depth technical information to ensure safe handling, storage, and emergency response. The central tenet of this guide is to explain the causality behind safety protocols, moving beyond mere instruction to foster a deeper understanding of the inherent chemical risks.

Section 1: Anticipated Hazard Identification and Classification

Based on a composite analysis of its structural components, 1-Methyl-4-(pyridin-3-yl)piperazine is anticipated to be a hazardous substance. The primary hazards are associated with its corrosive and irritant nature, typical of alkylated piperazines, and its potential for acute toxicity upon exposure.

GHS Classification Summary

The following table summarizes the probable Globally Harmonized System (GHS) classification for 1-Methyl-4-(pyridin-3-yl)piperazine, derived from data on analogous compounds.

Hazard ClassHazard CategoryHazard StatementSource Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4][5]
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects
Elucidation of Primary Hazards
  • Acute Toxicity: The compound is likely harmful through all primary routes of exposure—ingestion, skin contact, and inhalation.[1] The piperazine scaffold is known to exhibit systemic toxicity.

  • Corrosivity and Irritation: Many piperazine derivatives are strongly basic and can cause severe skin burns and serious, potentially irreversible, eye damage.[2][3] At a minimum, it should be treated as a significant irritant to skin, eyes, and the respiratory tract.[1][4][5] The causality stems from the amine functional groups which can disrupt biological tissues through pH effects and chemical reactions.

Caption: Relationship between chemical structure and primary hazards.

Section 2: Special Toxicological Consideration: Nitrosamine Formation

A critical, yet often overlooked, hazard associated with piperazine and its derivatives is the potential for in situ or in vivo formation of N-nitrosamines. This represents a significant long-term health risk that dictates specific handling and experimental considerations.

Mechanism of Nitrosation

The piperazine ring contains a secondary amine, which can react with nitrosating agents (such as nitrous acid, derived from nitrites under acidic conditions) to form highly carcinogenic N-nitrosamine compounds. The presence of the N-methyl group does not preclude this reaction at the other nitrogen atom. The resulting N-nitroso-piperazines are potent mutagens and carcinogens.[6][7]

Nitrosamine_Formation cluster_reactants Reactants cluster_products Products cluster_risk Associated Risk A Piperazine Moiety (Secondary Amine) C Reaction A->C B Nitrosating Agent (e.g., NaNO₂, H⁺) B->C D N-Nitrosamine Derivative C->D Nitrosation E Water C->E F Potent Carcinogen & Mutagen D->F

Caption: The chemical pathway for carcinogenic nitrosamine formation.

Evidence and Implications
  • Carcinogenicity of Analogs: Studies have shown that while piperazine itself is not considered genotoxic, its nitrosation products, N-mononitrosopiperazine (NPZ) and N,N'-dinitrosopiperazine, are carcinogenic in rodents.[6] Furthermore, the nitrosated analog of the N-methyl portion, 1-nitroso-4-methylpiperazine (NMPz), is a potent genotoxic and nasal carcinogen in rats, particularly via inhalation.[8]

  • Causality for Handling Precautions: This potential for nitrosamine conversion is the scientific basis for the stringent recommendation to avoid creating conditions that could facilitate this reaction . This includes preventing contact with acids and nitrogen oxides and ensuring the compound is not used in biological systems or formulations containing nitrites without a thorough risk assessment. The lack of specific carcinogenicity data for 1-Methyl-4-(pyridin-3-yl)piperazine itself means a precautionary approach is mandatory.[9][10]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound, whether solid or in solution, is a certified chemical fume hood . The rationale is twofold:

  • Containment of Aerosols/Dust: It prevents the inhalation of fine particulates of the solid compound, which may cause acute respiratory irritation.[4][11]

  • Vapor Control: It protects the user from inhaling potentially harmful or irritating vapors.[2][12]

Work should be conducted at least 15 cm (6 inches) inside the sash, with the sash at the lowest feasible height.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the procedures being performed. The following table provides the minimum required PPE.

Body PartProtectionStandardRationale
Hands Nitrile or Neoprene GlovesEN 374Provides chemical resistance against amines. Gloves must be inspected before use and disposed of after contamination.[13]
Eyes/Face Chemical Safety Goggles & Face ShieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes that can cause severe eye damage. A face shield is required when handling larger quantities or when there is a significant splash risk.[14][15]
Body Chemical-resistant Lab CoatN/AProtects skin from accidental contact. Should be buttoned completely.
Protocol: PPE Donning and Doffing

This self-validating protocol ensures that contaminants are not transferred from the PPE to the user.

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat.

    • Put on safety goggles.

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a glove-to-glove and then skin-to-glove technique to avoid touching the outer surface.

    • Remove the lab coat by folding it inward on itself, containing any surface contamination.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Methyl-4-(pyridin-3-YL)piperazine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 1-Methyl-4-(pyridin-3-YL)pip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 1-Methyl-4-(pyridin-3-YL)piperazine. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The developed method is tailored for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol that emphasizes scientific rationale, self-validating system suitability checks, and adherence to international regulatory standards.

Introduction and Scientific Rationale

1-Methyl-4-(pyridin-3-YL)piperazine is a heterocyclic compound incorporating both a piperazine and a pyridine moiety. The presence of these functional groups makes it a valuable building block in medicinal chemistry. Accurate and precise quantification of this compound is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and performing stability studies.

The presence of the pyridine ring provides a chromophore, making the molecule suitable for UV detection.[1] The basic nature of the piperazine and pyridine nitrogen atoms (predicted pKa around 8.7-9.1) necessitates careful control of the mobile phase pH to ensure good peak shape and reproducible retention in reversed-phase HPLC.[2][3] This method has been developed based on the physicochemical properties of the analyte to provide a reliable and efficient analytical solution.

Analyte Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₀H₁₅N₃PubChemLite[4]
Monoisotopic Mass177.1266 DaPubChemLite[4]
Predicted pKa~8.71 - 9.09ChemicalBook[2][5]
Predicted XlogP0.8PubChemLite[4]

Experimental Design and Causality

The choices made in this experimental design are grounded in established chromatographic theory to ensure a robust and reliable method.

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected for its versatility and proven performance in retaining moderately polar compounds.

  • Vials: Amber glass vials to protect the analyte from potential photodegradation.

  • Pipettes and Volumetric flasks: Calibrated for accurate preparation of standards and samples.

Chromatographic Conditions: Justification of Parameters

The method is designed to provide optimal separation and peak shape for the basic analyte, 1-Methyl-4-(pyridin-3-YL)piperazine.

ParameterRecommended ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides sufficient hydrophobic interaction for retention of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a buffer and an ion-pairing agent to improve peak shape for the basic analyte. The low pH ensures the analyte is in its protonated form, leading to consistent interaction with the stationary phase.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient 20% B to 80% B over 10 minutesA gradient elution ensures that any potential impurities with different polarities are eluted and a sharp peak is obtained for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes the risk of peak distortion.
UV Detection 254 nmThe pyridine moiety exhibits strong UV absorbance around this wavelength, providing good sensitivity.[1]

Detailed Protocols

Preparation of Mobile Phase and Reagents
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended as the diluent to ensure good peak shape.

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 1-Methyl-4-(pyridin-3-YL)piperazine reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Working Standard Solutions (for Linearity):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing 1-Methyl-4-(pyridin-3-YL)piperazine.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Operation
  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the standard and sample solutions according to the defined sequence.

System Suitability and Method Validation

To ensure the reliability of the analytical data, a robust system suitability test and method validation are essential, following the International Council for Harmonisation (ICH) guidelines.[6]

System Suitability Testing (SST)

Before starting any analysis, the performance of the chromatographic system must be verified.[7]

Protocol:

  • Inject the working standard solution (e.g., 25 µg/mL) five times.

  • Calculate the system suitability parameters from the resulting chromatograms.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[8]
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injection and the stability of the system.[8]
Method Validation Protocol

The analytical method should be validated for its intended purpose as per ICH Q2(R1) guidelines.[6][9]

Workflow for Method Validation:

Caption: Logical workflow for HPLC method validation.

Summary of Validation Parameters:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank, placebo (if applicable), and analyte.No interference at the retention time of the analyte peak.
Linearity Analyze 5-6 concentrations over the desired range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Determined from the linearity study.The range should cover the expected concentrations of the analyte in the samples.[6]
Accuracy Perform spike recovery at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard at 100% of the target concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst.%RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The lowest concentration at which the analyte can be detected.[4]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.[4]
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptance criteria.

Data Analysis and Reporting

The concentration of 1-Methyl-4-(pyridin-3-YL)piperazine in the sample can be calculated using the peak area from the chromatogram and the calibration curve generated from the standard solutions.

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions sst_check Perform System Suitability Test prep_standards->sst_check prep_samples Prepare Sample Solutions run_sequence Run Analytical Sequence (Blank, Standards, Samples) prep_samples->run_sequence system_equilibration->sst_check sst_check->run_sequence If SST Passes integrate_peaks Integrate Chromatograms run_sequence->integrate_peaks build_curve Build Calibration Curve integrate_peaks->build_curve calculate_results Calculate Sample Concentration build_curve->calculate_results final_report Generate Final Report calculate_results->final_report

Caption: Step-by-step experimental workflow.

Conclusion

The HPLC-UV method described in this application note provides a reliable, precise, and accurate means for the quantitative analysis of 1-Methyl-4-(pyridin-3-YL)piperazine. The detailed protocol, including system suitability checks and a comprehensive validation plan, ensures that the method is fit for its intended purpose in a regulated environment. The scientific rationale behind the selection of chromatographic parameters provides a solid foundation for method implementation and troubleshooting.

References

  • Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubChemLite. 1-methyl-4-(pyridin-3-yl)piperazine (C10H15N3). [Link]

  • DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (2020). System suitability Requirements for a USP HPLC Method. [Link]

Sources

Application

Application Notes and Protocols for the Research Intermediate: 1-Methyl-4-(pyridin-3-YL)piperazine

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-methyl-4-(pyridin-3-yl)piperazine as a versatile research in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-methyl-4-(pyridin-3-yl)piperazine as a versatile research intermediate. The piperazine moiety is a prevalent scaffold in numerous biologically active compounds, valued for its ability to modulate physicochemical properties and serve as a key pharmacophoric element.[1] This guide will detail the synthesis, purification, and characterization of 1-methyl-4-(pyridin-3-yl)piperazine, alongside practical protocols for its application in the synthesis of more complex molecules. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of the Pyridinylpiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility and to serve as a linker for connecting different pharmacophoric groups.[1][2] The introduction of a pyridine ring, as in 1-methyl-4-(pyridin-3-yl)piperazine, offers several strategic advantages:

  • Modulation of Basicity: The pyridine nitrogen provides an additional site for hydrogen bonding and can be protonated, influencing the overall pKa of the molecule and its behavior in physiological environments.

  • Aromatic Interactions: The pyridine ring can engage in π-π stacking and other aromatic interactions with biological targets.

  • Vector for Further Functionalization: The pyridine ring can be further substituted to explore structure-activity relationships (SAR).

This intermediate is particularly relevant in the development of therapeutics targeting the central nervous system (CNS) and in the design of kinase inhibitors.[3][4]

Synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine

The synthesis of 1-methyl-4-(pyridin-3-yl)piperazine can be achieved through several established synthetic routes. A common and reliable method is the nucleophilic aromatic substitution (SNA) of a suitable halopyridine with N-methylpiperazine.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 1-methyl-4-(pyridin-3-yl)piperazine.

G cluster_synthesis Synthesis Workflow Start Start Reactants 3-Halopyridine + N-Methylpiperazine Start->Reactants Reaction Nucleophilic Aromatic Substitution (SNA) Reactants->Reaction Base, Solvent, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final_Product 1-Methyl-4-(pyridin-3-YL)piperazine Characterization->Final_Product

Caption: General workflow for the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine.

Detailed Protocol: Synthesis via SNAr

This protocol is adapted from established procedures for the synthesis of similar arylpiperazine derivatives.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-BromopyridineReagentPlus®, 99%Sigma-Aldrich
N-Methylpiperazine99%Acros Organics
Sodium tert-butoxide (NaOtBu)97%Alfa Aesar
TolueneAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aq. NaHCO3Laboratory Grade-
BrineLaboratory Grade-
Anhydrous Na2SO4ACS Grade-
Silica Gel230-400 mesh-

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask, add 3-bromopyridine (1.0 eq), N-methylpiperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

Purification and Characterization

Proper purification and characterization are crucial to ensure the quality of the research intermediate for subsequent applications.

Purification

Column chromatography is a standard method for purifying the title compound.[6][7]

Typical Conditions for Column Chromatography:

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseDichloromethane (DCM) with a gradient of 0-10% Methanol
Elution MonitoringTLC with UV visualization (254 nm)
Characterization

Expected Spectroscopic Data:

  • 1H NMR (CDCl3, 400 MHz): Expect signals corresponding to the pyridine ring protons (in the aromatic region, ~7.0-8.5 ppm), the piperazine ring protons (as multiplets in the aliphatic region, ~2.5-3.5 ppm), and the N-methyl group (a singlet at ~2.3 ppm).

  • 13C NMR (CDCl3, 100 MHz): Expect signals for the pyridine carbons, the piperazine carbons, and the N-methyl carbon.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]+ ion corresponding to the molecular weight of the compound (C10H15N3, MW: 177.25 g/mol ).

Applications in Research and Drug Discovery

1-Methyl-4-(pyridin-3-yl)piperazine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a secondary amine in the piperazine ring, which can be readily functionalized.

Amide Bond Formation

The secondary amine of the piperazine can be acylated to form amides, a common linkage in drug molecules.[6]

Workflow for Amide Coupling:

G cluster_coupling Amide Coupling Workflow Start 1-Methyl-4-(pyridin-3-YL)piperazine Coupling Amide Coupling (e.g., HATU, EDCI/HOBt) Start->Coupling Reactant Carboxylic Acid (R-COOH) Reactant->Coupling Product Amide Product Coupling->Product

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with a Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).[6]

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 1-methyl-4-(pyridin-3-yl)piperazine (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography or preparative HPLC.[7]

Reductive Amination

The secondary amine can also undergo reductive amination with aldehydes or ketones to introduce further substituents.

Use in Fragment-Based Drug Discovery (FBDD)

The pyridinylpiperazine scaffold can be used as a starting point in FBDD campaigns. The fragment can be screened for binding to a biological target, and hits can be elaborated by functionalizing the piperazine nitrogen.

Safety and Handling

Hazard Identification:

  • Based on data for similar piperazine derivatives, 1-methyl-4-(pyridin-3-yl)piperazine is likely to be corrosive and may cause severe skin burns and eye damage.[8]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

Conclusion

1-Methyl-4-(pyridin-3-yl)piperazine is a high-value research intermediate with broad applicability in medicinal chemistry and drug discovery. Its synthesis is straightforward, and the presence of a reactive secondary amine allows for diverse functionalization. The protocols and application notes provided in this guide are intended to facilitate its effective use in the laboratory, enabling the rapid synthesis of novel compounds for biological evaluation.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). 1-glycinyl-4(methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Note: Advanced Neuropharmacological Applications of the 1-(2-Pyridinyl)piperazine Scaffold

[1] Part 1: Executive Summary & Core Directive The 1-(2-pyridinyl)piperazine (1-PyP) moiety represents a "privileged scaffold" in neuropharmacology, distinct from its famous pyrimidinyl analog (1-PmP, the buspirone metab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Core Directive

The 1-(2-pyridinyl)piperazine (1-PyP) moiety represents a "privileged scaffold" in neuropharmacology, distinct from its famous pyrimidinyl analog (1-PmP, the buspirone metabolite).[1][2] While often overshadowed by the azapirones, the pyridinyl variant serves as the pharmacophoric core for specific neuroleptic agents (e.g., Azaperone) and a versatile building block for designing Multi-Target Directed Ligands (MTDLs).[2]

This guide provides an authoritative technical breakdown of the 1-PyP scaffold, focusing on its utility in modulating Dopamine D₂ , Serotonin 5-HT₁A , and


-Adrenergic  receptors.[1][2] Unlike generic overviews, this document details the causal structure-activity relationships (SAR) and provides self-validating protocols for synthesis, binding profiling, and behavioral assessment.[1][2]

Part 2: Chemical Biology & Mechanism of Action

The Pharmacophore: Pyridinyl vs. Pyrimidinyl

It is critical to distinguish between the two dominant arylpiperazine scaffolds in neuropsychiatry:

  • 1-(2-Pyrimidinyl)piperazine (1-PmP): The active metabolite of buspirone and gepirone.[1] High affinity for 5-HT

    
     (partial agonist) and 
    
    
    
    -adrenergic receptors.[1][2]
  • 1-(2-Pyridinyl)piperazine (1-PyP): The core of Azaperone .[1] It exhibits a broader GPCR profile, often favoring D

    
     antagonism  combined with 
    
    
    
    -adrenergic blockade, depending on the N4-substituent.[1][2]
Structural Determinants of Binding

The 1-PyP scaffold functions as a "bidentate" ligand.[1] The piperazine nitrogen (N4) is protonated at physiological pH, forming a salt bridge with the conserved Aspartate residue in TM3 of monoamine GPCRs (e.g., Asp3.32 in 5-HT


).[2] The pyridine ring participates in 

-

stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor binding pocket.[1][2]
  • Selectivity Switch: Modifying the linker length at the N4 position shifts selectivity.[1] A butyl chain (as in Azaperone) typically enhances D

    
     affinity, while shorter ethyl linkers often favor 5-HT
    
    
    
    binding.[2]
Visualization: Scaffold & Signaling Pathway

The following diagram illustrates the structural logic and downstream signaling effects of 1-PyP derivatives.

G Scaffold 1-(2-Pyridinyl)piperazine (1-PyP) Core Linker N4-Alkyl Linker (Length determines selectivity) Scaffold->Linker Derivatization Alpha α-Adrenergic Receptor Scaffold->Alpha Intrinsic Affinity D2 Dopamine D2 Receptor (Gi/o coupled) Linker->D2 Butyl Chain (Azaperone-like) HT1A 5-HT1A Receptor (Gi/o coupled) Linker->HT1A Ethyl/Propyl Chain cAMP ↓ cAMP Production D2->cAMP Antagonism/Agonism Behavior Sedation & Anti-Aggression D2->Behavior K_channel ↑ GIRK Channel (Hyperpolarization) HT1A->K_channel Partial Agonism Alpha->Behavior Modulation

Caption: Mechanistic flow from 1-PyP chemical structure to receptor engagement and physiological outcome.[1][2]

Part 3: Experimental Protocols

Protocol 1: Efficient Synthesis of 1-(2-Pyridinyl)piperazine Derivatives

Objective: To synthesize high-purity 1-PyP derivatives for screening, avoiding the formation of bis-substituted byproducts.

Reagents:

  • Piperazine (anhydrous)[3]

  • 2-Chloropyridine (or 2-Bromopyridine for higher reactivity)[1][2]

  • Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Solvent: Diglyme or Isoamyl alcohol (high boiling point required)

Step-by-Step Methodology:

  • Stoichiometry Control: Use a 5:1 molar excess of piperazine to 2-chloropyridine. This is the critical "Expert Insight" to prevent the formation of 1,4-bis(2-pyridinyl)piperazine.

  • Reaction:

    • Dissolve piperazine (50 mmol) and K

      
      CO
      
      
      
      (15 mmol) in 20 mL of Diglyme.
    • Add 2-chloropyridine (10 mmol) dropwise at room temperature.

    • Reflux at 140°C for 18–24 hours.[1][2] Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature.[1][2][4] Filter off inorganic salts.[1][2]

    • Evaporate solvent under reduced pressure.[1][2][3]

    • Purification: The excess piperazine can be sublimed or washed away with water (if the product is lipophilic enough). For high purity, use column chromatography (Silica gel, gradient DCM -> 5% MeOH/NH

      
      ).[2]
      
  • Validation:

    
    H-NMR should show distinct pyridine protons (multiplets at 
    
    
    
    8.1, 7.5, 6.6, 6.7 ppm) and piperazine methylene protons.[2]
Protocol 2: Competitive Radioligand Binding Assay (D vs. 5-HT )

Objective: To determine the selectivity profile (


) of the synthesized ligand.

Materials:

  • Membranes: CHO-K1 cells stably expressing human D

    
     or 5-HT
    
    
    
    receptors.[1][2]
  • Radioligands: [

    
    H]-Spiperone (for D
    
    
    
    , 0.5 nM) and [
    
    
    H]-8-OH-DPAT (for 5-HT
    
    
    , 1.0 nM).[1][2]
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl

    
     (Mg
    
    
    
    is crucial for agonist binding states).

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer.

  • Incubation:

    • Total volume: 250

      
      L.[1][2]
      
    • Add 50

      
      L test compound (10
      
      
      
      to 10
      
      
      M).[1]
    • Add 50

      
      L radioligand.[1][2]
      
    • Add 150

      
      L membrane suspension (approx. 20 
      
      
      
      g protein).
    • Non-specific binding: Define using 10

      
      M Haloperidol (D
      
      
      
      ) or 10
      
      
      M Serotonin (5-HT
      
      
      ).
  • Equilibrium: Incubate at 25°C for 60 minutes (D

    
    ) or 30 minutes (5-HT
    
    
    
    ).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[1]

  • Data Analysis: Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 3: In Vivo Anti-Aggression Screening (Resident-Intruder Test)

Objective: To assess the sedative and anti-aggressive properties typical of Azaperone-like 1-PyP derivatives.

Animals: Male Swiss Webster mice (Resident: isolated for 2 weeks; Intruder: group-housed).

Procedure:

  • Dosing: Administer test compound (e.g., 0.5, 1.0, 3.0 mg/kg, i.p.) or vehicle to the Resident mouse 30 minutes prior to testing.[2]

  • Interaction: Introduce the Intruder mouse into the Resident's home cage.

  • Observation (5 minutes):

    • Primary Endpoint: Latency to first attack (bite/chase).

    • Secondary Endpoint: Total duration of aggressive behavior.[1][2]

    • Sedation Control: Measure locomotor activity in an open field immediately after the aggression test to ensure effects are not solely due to motor impairment.[1]

  • Interpretation: A specific anti-aggressive effect is defined by a reduction in aggression scores without a parallel reduction in locomotor activity (sedation).[1] Azaperone typically induces both, serving as a tranquilizer.[2][5]

Part 4: Data Presentation & Analysis

Table 1: Comparative Binding Affinities (


 values) 
Note: Lower 

indicates higher affinity.
Compound ClassStructure ExampleD

Affinity (

)
5-HT

Affinity (

)

-AR Affinity (

)
Primary Application
Pyridinyl Azaperone High (~2 nM) ModerateHighNeuroleptic / Sedative
Pyrimidinyl BuspironeLow (>500 nM)High (~10 nM) ModerateAnxiolytic
Phenyl HaloperidolVery High (~1 nM)LowLowAntipsychotic

Experimental Workflow Diagram The following Graphviz diagram outlines the critical path from synthesis to lead candidate selection.

Workflow Synth Synthesis (Piperazine + 2-Chloropyridine) Purify Purification (Remove Bis-substituted) Synth->Purify Binding In Vitro Binding (Ki Determination) Purify->Binding Select Selectivity Filter (D2 vs 5-HT1A) Binding->Select Select->Synth Refine SAR InVivo In Vivo Profiling (Aggression/Sedation) Select->InVivo Hit Identified

Caption: Critical path for developing 1-PyP based neuropharmacological agents.

Part 5: Troubleshooting & Expert Insights

  • Solubility Issues: 1-PyP derivatives, especially those with lipophilic tails (like the butyrophenone in Azaperone), can be difficult to dissolve in aqueous buffers.[1][2]

    • Solution: Dissolve the stock in 100% DMSO, then dilute.[2] Ensure final DMSO concentration in the assay is <0.1% to avoid receptor interference.[1]

  • Filter Binding: Lipophilic piperazines stick to GF/B filters.[1][2]

    • Solution: Pre-soak filters in 0.3% PEI (Polyethyleneimine) for at least 1 hour. This reverses the charge and reduces hydrophobic binding.[1]

  • Agonist vs. Antagonist: Binding assays do not determine efficacy.[1][2]

    • Mandatory Check: Always follow up high-affinity 5-HT

      
       hits with a [35S]GTP
      
      
      
      S binding assay
      . 1-PyP derivatives are often partial agonists; failing to measure intrinsic activity can lead to misclassification.[1][2]

References

  • Saari, W. S., et al. (1983).[2] Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[1][2][6][7][8] Journal of Medicinal Chemistry, 26(12), 1696–1701.[2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 15443, Azaperone.[2] PubChem.

  • Glennon, R. A. (1987).[2] Central serotonin receptors as targets for drug research.[1][2][9] Journal of Medicinal Chemistry, 30(1), 1-12.[2] (Foundational text on arylpiperazine SAR).

  • Millan, M. J., et al. (2000).[2] The relevance of the 5-HT1A receptor to the mechanism of action of antipsychotic agents.[1] Journal of Pharmacology and Experimental Therapeutics. (Context for D2/5-HT1A mixed ligands).

  • European Medicines Agency. (2013).[2] Azaperone: Summary Report (Committee for Veterinary Medicinal Products).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine

Welcome to the technical support center for the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in overcoming low yields. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine.

Q1: What is the most probable cause of consistently low yields in my reaction?

A1: The most frequent culprits for low yields in the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine, which is typically achieved via a palladium-catalyzed C-N cross-coupling reaction (such as the Buchwald-Hartwig amination), are suboptimal reaction conditions. These can include an inefficient catalyst-ligand system, an inappropriate choice of base, or non-ideal solvent and temperature parameters. Additionally, the quality of the starting materials, particularly the 3-halopyridine, can significantly impact the reaction's success.

Q2: I suspect my palladium catalyst is deactivating. What are the signs, and how can I prevent this?

A2: Catalyst deactivation often manifests as a stalled reaction, where starting materials are consumed up to a certain point and then the reaction ceases to progress. A visible sign of this can be the formation of palladium black (finely divided palladium metal precipitate). To mitigate catalyst deactivation, ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of a suitable phosphine ligand is also crucial, as it stabilizes the palladium center.[1]

Q3: What are the likely side products in this synthesis, and how can I minimize their formation?

A3: Common side products include hydrodehalogenation of the 3-halopyridine starting material and the formation of diarylated piperazine. To minimize these, a careful selection of the reaction conditions is necessary. For instance, using a less reactive halide (e.g., 3-chloropyridine instead of 3-iodopyridine) can sometimes reduce side reactions, though it may require a more active catalyst system.

Q4: My reaction appears to have stalled. What steps should I take to rescue it?

A4: If your reaction has stalled, you can try adding a fresh portion of the palladium catalyst and ligand. However, it is often more effective to re-evaluate the reaction conditions for future attempts. Consider increasing the reaction temperature or switching to a more robust catalyst system.

Q5: Purification of the final product is proving difficult. What are some effective purification strategies?

A5: 1-Methyl-4-(pyridin-3-YL)piperazine is a relatively polar compound, which can make purification by standard silica gel chromatography challenging. A common strategy is to use a modified mobile phase, such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking on the column. Alternatively, purification via preparative high-performance liquid chromatography (HPLC) can be highly effective.[2]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of key experimental parameters to help you systematically troubleshoot and optimize your synthesis.

The Critical Role of the Catalyst-Ligand System

The choice of the palladium catalyst and its accompanying ligand is paramount for a successful Buchwald-Hartwig amination. The ligand not only stabilizes the palladium center but also facilitates the key steps of the catalytic cycle.

Common Catalyst and Ligand Combinations:

Catalyst PrecursorLigandRecommended ForKey Considerations
Pd₂(dba)₃XantphosElectron-poor aryl halidesOften provides good yields with a variety of substrates.[3]
Pd(OAc)₂BINAPGeneral C-N couplingA classic choice, but may require higher temperatures.
PdCl₂(dppf)(self-ligated)Robust and versatileCan be less active than other systems for challenging substrates.

Troubleshooting Workflow for Catalyst and Ligand Selection:

start Low Yield Observed catalyst_check Is the catalyst/ligand system appropriate for 3-halopyridine? start->catalyst_check ligand_screening Screen a panel of ligands (e.g., Xantphos, BINAP, DavePhos). catalyst_check->ligand_screening No catalyst_loading Optimize catalyst loading (typically 1-5 mol%). catalyst_check->catalyst_loading Yes ligand_screening->catalyst_loading precatalyst Consider using a pre-formed palladium-ligand complex (precatalyst). catalyst_loading->precatalyst end Improved Yield precatalyst->end

Caption: Troubleshooting workflow for catalyst and ligand optimization.

Base Selection: More Than Just a Proton Scavenger

The base plays a crucial role in the Buchwald-Hartwig amination, as it is involved in the deprotonation of the amine and the regeneration of the active catalyst. The choice of base can significantly influence the reaction rate and yield.

Commonly Used Bases:

BaseStrengthSolubilityComments
NaOtBuStrongSoluble in organic solventsHighly effective but can promote side reactions with sensitive functional groups.
K₂CO₃ModeratePoorly solubleA milder option, often used in polar aprotic solvents like DMF or acetonitrile.[4][5]
Cs₂CO₃ModerateSolubleOften provides improved yields, but is more expensive.[4]
DBUStrong (non-nucleophilic)SolubleA homogeneous base that can be advantageous in flow chemistry applications.[3]
Solvent Effects: The Reaction's Environment

The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.

  • Aprotic Polar Solvents (e.g., DMF, Dioxane, Toluene): These are commonly used for Buchwald-Hartwig reactions. Toluene and dioxane are generally good choices, while DMF can sometimes lead to side reactions at high temperatures.

  • Protic Solvents: Generally avoided as they can interfere with the catalyst and base.

III. Experimental Protocols

The following is a generalized protocol for the synthesis of 1-Methyl-4-(pyridin-3-YL)piperazine via a Buchwald-Hartwig amination. This should be considered a starting point for optimization.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add 3-bromopyridine (1.0 mmol), 1-methylpiperazine (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% NH₄OH) to afford the desired product.

IV. Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)-NR₂(L₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product Reactants Ar-X + HNR₂ Reactants->Oxidative_Addition Reactants->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

V. References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Retrieved February 2, 2026, from

  • ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. Retrieved February 2, 2026, from

  • PubMed Central. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 2, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Piperazine Derivative Synthesis

Status: Operational | Tier: 3 (Advanced Research Support) Subject: Purity Optimization & Troubleshooting in Piperazine Scaffolds Mission Statement Welcome to the Piperazine Synthesis Support Hub. Piperazines are privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Research Support) Subject: Purity Optimization & Troubleshooting in Piperazine Scaffolds

Mission Statement

Welcome to the Piperazine Synthesis Support Hub. Piperazines are privileged scaffolds in medicinal chemistry, serving as the core for antidepressants, antihistamines, and antipsychotics. However, their dual-nitrogen nucleophilicity creates a paradox: they are easy to react but difficult to control. This guide moves beyond standard textbook protocols to address the specific failure modes of piperazine chemistry—chemoselectivity, metal scavenging, and polar purification.

Module 1: Chemoselectivity (The Mono- vs. Bis-Alkylation Problem)

User Issue: "I am trying to mono-alkylate piperazine with an alkyl halide, but I consistently get 15-20% bis-alkylated byproduct, which is difficult to separate."

Root Cause Analysis

The secondary amine in the mono-alkylated product is often more nucleophilic than the starting piperazine due to the inductive electron-donating effect of the new alkyl group. This leads to "runaway" alkylation.

Troubleshooting Protocol
Strategy A: The "Flood" Technique (Direct Alkylation)

If you must use direct alkylation, you cannot use 1:1 stoichiometry.

  • Stoichiometry: Use 5 to 10 equivalents of piperazine relative to the alkyl halide.

  • Mechanism: The statistical probability favors the electrophile encountering unreacted piperazine rather than the product.

  • Workup: The excess piperazine is water-soluble and can be washed away, leaving the more lipophilic mono-alkylated product in the organic phase.

Strategy B: The "Proton Shield" (pH-Controlled Selectivity)

Leverage the pKa difference between the first and second protonation events (pKa₁ ≈ 9.8, pKa₂ ≈ 5.6).

  • Protocol: React Piperazine Monohydrochloride (instead of free base) with the alkyl halide.

  • Logic: At controlled pH, the second nitrogen remains protonated (ammonium form) and non-nucleophilic, forcing reaction only at the free amine site.

Strategy C: Protective Group Engineering (High Purity Route)

For GMP-grade synthesis, avoid statistical mixtures entirely.

  • Protection: React piperazine with Boc₂O (0.9 eq) to form N-Boc-piperazine .

  • Functionalization: Alkylate the free nitrogen.

  • Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.

Decision Logic: Selectivity Workflow

SelectivityLogic Start Target: Mono-Substituted Piperazine IsSym Is the Piperazine Symmetric? Start->IsSym Direct Direct Alkylation (Use 5-10 equiv. Piperazine) IsSym->Direct Yes (Cheap SM) Protect Protection Strategy (N-Boc or N-Cbz) IsSym->Protect No (Complex SM) Salt Salt Control (Use Piperazine.HCl) IsSym->Salt Yes (Scale-up)

Figure 1: Decision matrix for selecting the optimal mono-alkylation strategy based on substrate cost and symmetry.

Module 2: Palladium Scavenging (Buchwald-Hartwig Coupling)

User Issue: "My Buchwald coupling worked, but the product is grey/brown, and I can't remove the residual Palladium to meet <10 ppm specs."

Technical Insight

Piperazines are excellent ligands. They chelate residual Palladium (Pd) from the catalyst system (e.g., Pd(OAc)₂/BINAP), carrying it through standard workups.

Scavenging Protocol

Do not rely on crystallization alone. Use active scavenging before the final purification.

MethodReagentProtocolPros/Cons
Solid Phase (Best) SiliaMetS® Thiol or DMT Add 4 eq. (w/w) relative to Pd loading. Stir 4h at 50°C. Filter.Pro: High efficiency, no extraction needed.Con: Cost.
Chelation Wash Na₂EDTA or L-Cysteine Wash organic layer with 5% aq. Na₂EDTA (pH 9).Pro: Cheap.Con: Slow kinetics; may require multiple washes.
Adsorption Activated Carbon (Charcoal) Reflux with activated carbon for 1h, filter hot through Celite.Pro: Removes color.Con: Can adsorb product; lower Pd removal efficiency.

Module 3: Purification & Isolation (The "Tailing" Issue)

User Issue: "My product streaks (tails) on silica gel columns, and I lose yield in the aqueous wash."

The "Silanol Effect"

Piperazine nitrogens are basic.[1][2] They hydrogen-bond strongly with the acidic silanol (Si-OH) groups on silica gel, causing irreversible adsorption and broad peaks.

Solution 1: The Modified Mobile Phase

You must "deactivate" the silica.

  • Standard: DCM : MeOH : NH₄OH (90 : 10 : 1).

  • Alternative: DCM : MeOH : Triethylamine (TEA) (95 : 5 : 1).

  • Note: NH₄OH is preferred as it is volatile and doesn't leave residue like TEA salts might.

Solution 2: The "Salt Switch" (Non-Chromatographic Isolation)

Avoid columns entirely by exploiting solubility differences of piperazine salts.

Protocol:

  • Dissolve crude free base in Ethanol or Isopropanol .

  • Add 2 equivalents of Oxalic Acid (in EtOH) or HCl (in ether/dioxane).

  • The Piperazine Bis-Oxalate or Dihydrochloride salt usually precipitates immediately.

  • Filter and wash with cold ether.

  • Result: Non-basic impurities (starting halides, tars) stay in solution; pure piperazine salt is collected.

Purification Logic: Acid-Base Extraction

ExtractionLogic Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl (pH < 2) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Piperazine Salt) Sep1->AqLayer Keep BaseWash Basify with NaOH (pH > 12) AqLayer->BaseWash Extract Extract with DCM/EtOAc BaseWash->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow to remove non-basic impurities without chromatography.

Module 4: Stability & Storage (N-Oxides)

User Issue: "My sample purity dropped from 99% to 94% after a month of storage. New peak at M+16."

Diagnosis: N-Oxidation

Piperazines are susceptible to oxidation by atmospheric oxygen, forming N-oxides (M+16 mass shift). This is accelerated by light and trace metals.

Prevention Protocol
  • Storage: Store as the HCl salt whenever possible. The protonated nitrogen is resistant to oxidation.

  • Atmosphere: Flush vials with Argon/Nitrogen before sealing.

  • Solvents: Avoid storing in chlorinated solvents (DCM/CHCl₃) for long periods, as these can undergo radical reactions that promote oxidation.

References

  • Chemoselectivity in Piperazine Synthesis

    • Title: "Selective Monoalkylation of Piperazine Deriv
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Validating the excess equivalent strategy).

  • Buchwald-Hartwig & Metal Scavenging

    • Title: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source:Organic Process Research & Development
    • URL:[Link] (Validating silica-thiol scavengers).

  • Purification Strategies

    • Title: "Practical Guide to the Purific
    • Source:Teledyne ISCO Applic
    • URL:[Link] (Validating amine-modified silica usage).

  • Salt Formation & Crystallization

    • Title: "Salts of Pharmaceutical Active Ingredients: Engineering the Solubility"
    • Source:Crystal Growth & Design
    • URL:[Link] (Validating solubility modulation via salt formation).

Sources

Troubleshooting

Technical Support Center: Matrix Effect Mitigation in Piperazine LC-MS/MS Analysis

Current Status: Operational Topic: Troubleshooting Matrix Effects (Ion Suppression/Enhancement) in Piperazine Analysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division Introduction: The Piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Matrix Effects (Ion Suppression/Enhancement) in Piperazine Analysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The Piperazine Paradox

Welcome to the technical support hub. If you are analyzing piperazine derivatives (e.g., 1-benzylpiperazine, mCPP, or pharmaceutical intermediates), you are likely facing a specific "perfect storm" of bioanalytical challenges:

  • High Polarity: Piperazines elute early on C18 columns, right in the "dump valve" zone where salts and unretained matrix components elute.

  • Basicity: They interact strongly with residual silanols, causing peak tailing that lowers signal-to-noise ratios.

  • Ionization Competition: In ESI(+), they compete fiercely with co-eluting endogenous phospholipids (PLs), leading to severe ion suppression.

This guide moves beyond generic advice to provide specific, chemically grounded solutions for these analytes.

Module 1: Diagnosis & Quantification

Q: How do I prove that signal loss is due to matrix effects and not extraction inefficiency?

A: You must decouple Recovery (RE) from Matrix Effect (ME) . Many researchers conflate low extraction yield with ion suppression. To distinguish them, you must use the Matuszewski Method (Post-Extraction Spike).

The Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add analyte.

  • Set C (Pre-Extraction Spike): Add analyte to matrix, then extract.

The Calculation:

ParameterFormulaInterpretation
Matrix Effect (ME)

< 100% : Ion Suppression (Common)> 100% : Ion Enhancement100% : Clean
Recovery (RE)

Efficiency of the extraction step itself.
Process Efficiency (PE)

The total yield of the method (RE × ME).
Q: I see suppression. How do I visualize exactly where it is happening in my chromatogram?

A: Perform a Post-Column Infusion (PCI) experiment. This is the "smoke test" for your chromatography. It maps the "kill zones" where matrix components suppress ionization.

Experimental Workflow (PCI):

  • Infusion: Syringe-pump the analyte (piperazine) at a constant flow (e.g., 10 µL/min) into the flow stream after the column but before the MS source via a T-piece.

  • Injection: Inject a blank matrix extract (prepared by your current method) into the LC column.

  • Observation: Monitor the baseline of the analyte. A drop in the baseline indicates suppression; a spike indicates enhancement.[1]

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column (Separation) Injector->Column T_Piece T-Junction Column->T_Piece Eluent MS Mass Spec (Monitor Baseline) T_Piece->MS Combined Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->T_Piece Analyte

Figure 1: Post-Column Infusion setup.[1] Drops in the constant MS baseline reveal elution times of suppressing matrix components.

Module 2: Sample Preparation Solutions

Q: I am using Protein Precipitation (PPT), but the matrix effect persists. Why?

A: PPT removes proteins but leaves Phospholipids (PLs) in the supernatant. Glycerophosphocholines (GPC) and Lysophospholipids are the primary culprits. They are hydrophobic enough to retain on C18 but often elute late or bleed into subsequent runs, causing random suppression.

The Fix: You must remove phospholipids.[2]

  • Option 1: PLR Plates (Phospholipid Removal): Use plates like Ostro, HybridSPE, or Phree. These use Lewis acid-base interactions (Zirconia-coated silica) to selectively bind the phosphate group of the lipids while letting the piperazine pass through.

  • Option 2: Mixed-Mode Cation Exchange (MCX) SPE: This is the Gold Standard for piperazines.

Q: Why is MCX SPE superior for piperazines?

A: Piperazines are basic (pKa ~9).

  • Load at Low pH: Protonate the piperazine (

    
    ). It binds to the sulfonate groups of the MCX sorbent.
    
  • Wash with Organics: Since the analyte is ionically bound, you can wash the column with 100% Methanol/Acetonitrile. This strips away neutral phospholipids and acidic interferences.

  • Elute at High pH: Use 5%

    
     in Methanol. This deprotonates the piperazine, breaking the ionic bond and releasing it clean.
    

Protocol: MCX Extraction for Piperazines

StepSolvent/ActionMechanism
1. Condition MeOH then WaterActivate sorbent.
2. Load Sample diluted in 2% Formic AcidAnalyte (

) binds to Sorbent (

); Matrix flows through.
3. Wash 1 2% Formic Acid (aq)Removes proteins/salts.
4. Wash 2 100% Methanol CRITICAL STEP: Removes hydrophobic phospholipids. Analyte stays bound.
5. Elute 5%

in MeOH
Neutralizes analyte; releases it from sorbent.

Module 3: Chromatographic Optimization

Q: My piperazine elutes in the void volume on C18. How do I fix this?

A: You have two robust options: HILIC or PFP .

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [3][4][5]

  • Why: HILIC uses a polar stationary phase (Silica or Amide) and high-organic mobile phase.[3][5][6] Polar piperazines retain well.

  • Bonus: The high organic content (e.g., 80% ACN) enhances desolvation efficiency in the ESI source, often increasing sensitivity by 5-10x compared to aqueous RPLC.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).

Option B: PFP (Pentafluorophenyl) Columns

  • Why: PFP phases offer pi-pi interactions and hydrogen bonding, providing alternative selectivity for basic amines that C18 lacks.

Q: I must use C18. How do I stop the tailing?

A: Use a High pH Mobile Phase (if your column is durable, e.g., Hybrid Particle Technology).

  • Chemistry: At pH 10 (using Ammonium Bicarbonate or Ammonium Hydroxide), the piperazine (pKa ~9) becomes largely neutral.

  • Result: Neutral amines are more hydrophobic (better retention on C18) and are less likely to interact with positively charged silanols (reduced tailing).

  • Caution: Ensure your column is rated for pH > 9. Standard silica columns will dissolve.

Chromatography_Decision Start Piperazine Retention Issue Polarity Is the analyte highly polar? (LogP < 1) Start->Polarity HILIC Switch to HILIC (Amide/Silica Column) Polarity->HILIC Yes RPLC Stick with RPLC Polarity->RPLC No Tailing Is Peak Tailing? RPLC->Tailing High_pH Use High pH (pH 10) (Requires Hybrid Column) Tailing->High_pH Yes (Option A) PFP Switch to PFP Column (Pi-Pi Interaction) Tailing->PFP Yes (Option B)

Figure 2: Decision tree for selecting the correct chromatographic mode based on analyte properties.

Module 4: Internal Standards (The "Correction" Phase)

Q: Can I use a structural analog as an Internal Standard?

A: Do not do this. Piperazines are highly susceptible to "micro-suppression" events where sharp phospholipid peaks co-elute. An analog (e.g., a piperazine with one extra methyl group) may elute 0.2 minutes away from your analyte. If the matrix suppression zone is narrow, the IS will not experience the same suppression as the analyte, leading to quantitative errors.

Q: I am using a Deuterated IS (D8-Piperazine), but my retention times don't match exactly.

A: This is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency columns (especially UPLC), D-labeled standards can elute slightly earlier than the native analyte.

  • Risk: If the matrix effect changes rapidly during that slight RT shift, the IS won't compensate correctly.

  • Solution: Use

    
     or 
    
    
    
    labeled standards
    if available. They co-elute perfectly. If you must use Deuterium, ensure the resolution is not high enough to separate the IS from the analyte, or verify that the suppression profile is flat across both peaks.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[7] Bioanalytical Method Validation Guidance for Industry.

  • Chambers, E., et al. (2007). Systematic development of an on-line SPE-LC-MS/MS method for the analysis of perfluorinated compounds... (Discusses Mixed Mode SPE mechanisms).

  • Greco, G., et al. (2013). Hydrophilic interaction chromatography (HILIC) in proteomics.[3] (Details HILIC mechanism for polar amines). Journal of Separation Science.

  • Waters Corporation. (2020). Removal of Phospholipids using Ostro Plates.[8][9] Application Note.

Sources

Optimization

Technical Support Center: Analysis of 1-Methyl-4-(pyridin-3-YL)piperazine and its Degradation Pathways

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-4-(pyridin-3-YL)piperazine. This document provides troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-4-(pyridin-3-YL)piperazine. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its analysis.

I. Introduction to the Stability of 1-Methyl-4-(pyridin-3-YL)piperazine

1-Methyl-4-(pyridin-3-YL)piperazine is a heterocyclic compound featuring both a piperazine and a pyridine ring. This structural combination makes it susceptible to specific degradation pathways that can impact its efficacy, safety, and stability. The piperazine moiety, particularly the N-methyl group, is prone to oxidative metabolism, while the pyridine ring can also undergo oxidation.[1][2] Understanding these degradation pathways is crucial for developing stable formulations and robust analytical methods.

II. Predicted Degradation Pathways

Based on the chemical structure of 1-Methyl-4-(pyridin-3-YL)piperazine, several degradation pathways can be predicted under metabolic and forced degradation conditions.

  • N-Demethylation: The N-methyl group on the piperazine ring is a primary site for oxidative metabolism, often mediated by cytochrome P450 enzymes, leading to the formation of 4-(pyridin-3-yl)piperazine.[3][4]

  • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide.[5]

  • Piperazine Ring Oxidation: The piperazine ring itself can be oxidized, potentially leading to ring-opening or the formation of hydroxylated metabolites.[6]

  • Hydroxylation of the Pyridine Ring: The pyridine ring may undergo hydroxylation at various positions.

Below is a diagram illustrating the predicted degradation pathways.

Degradation Pathway of 1-Methyl-4-(pyridin-3-YL)piperazine parent 1-Methyl-4-(pyridin-3-YL)piperazine demethylated 4-(Pyridin-3-yl)piperazine (N-Demethylation) parent->demethylated CYP450 pyridine_n_oxide 1-Methyl-4-(1-oxido-pyridin-3-yl)piperazine (Pyridine N-Oxidation) parent->pyridine_n_oxide Oxidation piperazine_oxidized Piperazine Ring Oxidized Products parent->piperazine_oxidized Oxidation pyridine_hydroxylated Hydroxylated Pyridine Ring Products parent->pyridine_hydroxylated Oxidation

Caption: Predicted degradation pathways of 1-Methyl-4-(pyridin-3-YL)piperazine.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the analysis of 1-Methyl-4-(pyridin-3-YL)piperazine and its degradants.

Sample Preparation

Q1: I am observing low recovery of my analyte from plasma samples. What could be the cause?

A1: Low recovery of polar compounds like 1-Methyl-4-(pyridin-3-YL)piperazine and its metabolites is a common issue.[7] Consider the following troubleshooting steps:

  • Protein Precipitation: If you are using protein precipitation with acetonitrile, ensure the ratio of acetonitrile to plasma is optimal (typically 3:1 or 4:1). Insufficient acetonitrile may lead to incomplete protein precipitation and analyte loss.

  • Solid-Phase Extraction (SPE): For cleaner samples and better recovery, consider using a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge. The choice of elution solvent is critical; a combination of a strong organic solvent with an acidic or basic modifier may be necessary to elute your compound and its more polar metabolites.

  • pH Adjustment: The charge state of your analyte and its metabolites can significantly affect their solubility and interaction with extraction materials. Adjusting the pH of your sample before extraction can improve recovery.

Q2: My extracted samples show significant matrix effects in LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis.[8] To address this:

  • Improve Sample Cleanup: As mentioned above, a more rigorous sample preparation method like SPE can reduce matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate your analytes from co-eluting matrix components. See the "Chromatography" section below for more details.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Chromatography

Q3: I am struggling to get good peak shape and retention for 1-Methyl-4-(pyridin-3-YL)piperazine on a C18 column.

A3: Basic compounds like 1-Methyl-4-(pyridin-3-YL)piperazine can exhibit poor peak shape (tailing) and insufficient retention on traditional C18 columns due to interactions with residual silanols on the silica support.[9] Here are some solutions:

  • Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanols (e.g., using an ammonium bicarbonate or ammonium formate buffer at pH 8-10). Alternatively, use a low pH with an ion-pairing agent, although this is less common with mass spectrometry.

  • Column Choice: Consider using a column specifically designed for basic compounds, such as a C18 with end-capping or a hybrid particle column. Phenyl or cyano columns can also offer different selectivity.[9] For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be necessary.[10]

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape, but be aware that TEA can cause ion suppression in MS. A better alternative for MS is a small amount of ammonia or ammonium hydroxide.

Q4: My degradation products are co-eluting with the parent compound. How can I improve the separation?

A4: Achieving separation of structurally similar degradation products requires careful method development.[11]

  • Gradient Optimization: Develop a gradient elution method. Start with a high aqueous composition to retain polar degradants and gradually increase the organic solvent to elute the parent compound and less polar degradants. A shallower gradient will generally provide better resolution.

  • Mobile Phase Composition: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can provide different selectivities.

  • Column Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity.

Mass Spectrometry

Q5: How can I identify unknown degradation products?

A5: Identifying unknown degradants is a key part of degradation pathway analysis.[9] A systematic approach is necessary:

  • High-Resolution Mass Spectrometry (HRMS): Use an LC-HRMS system (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the unknown peak. This will allow you to propose a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of the unknown peak to obtain structural information. Compare the fragmentation pattern to that of the parent compound to identify the site of modification.

  • Forced Degradation Studies: Analyze samples from forced degradation studies (see Protocol 1) where specific types of degradation are induced. For example, a peak that appears only under oxidative stress is likely an N-oxide or a hydroxylated product.[12]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[9][12][13]

Objective: To generate degradation products of 1-Methyl-4-(pyridin-3-YL)piperazine under various stress conditions.

Materials:

  • 1-Methyl-4-(pyridin-3-YL)piperazine

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store a portion at room temperature and another at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 2, 6, 24 hours), neutralize with an equal amount of 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide. Store at room temperature and sample at various time points.

  • Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 70°C). Also, prepare a solution of the compound and expose it to the same temperature.

  • Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Data Analysis: Analyze all samples by a suitable HPLC-UV/MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound to ensure that major degradation products are formed without excessive secondary degradation.[12]

Protocol 2: HPLC-MS/MS Method for Quantification

This protocol outlines a starting point for developing a quantitative LC-MS/MS method for 1-Methyl-4-(pyridin-3-YL)piperazine and its potential N-demethylated metabolite in a biological matrix.[14][15]

Objective: To quantify 1-Methyl-4-(pyridin-3-YL)piperazine and its N-demethylated metabolite in plasma.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column suitable for basic compounds (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • 1-Methyl-4-(pyridin-3-YL)piperazine: Determine the precursor ion (M+H)+ and optimize fragmentation to select a stable product ion.

    • 4-(Pyridin-3-yl)piperazine (metabolite): Determine the precursor ion (M+H)+ and optimize fragmentation.

    • Internal Standard (e.g., a stable isotope-labeled version or a structurally similar compound): Determine and optimize its MRM transition.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute in the initial mobile phase and inject into the LC-MS/MS system.

Workflow Diagram:

LC-MS/MS Workflow start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for sample preparation and analysis by LC-MS/MS.

V. Summary of Key Stability Considerations

Stress ConditionPredicted Lability of 1-Methyl-4-(pyridin-3-YL)piperazinePotential Degradation Products
Acidic Potentially labileHydrolysis products (if susceptible groups are present)
Basic Generally more stable than in acidic conditions-
Oxidative Highly susceptibleN-demethylated product, N-oxides, hydroxylated products
Thermal Moderately stable-
Photolytic Potentially labilePhotodegradation products

This table provides a general prediction. Actual stability will depend on the specific experimental conditions.[9]

VI. References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed. Available from: [Link]

  • Pyridine - Wikipedia. Available from: [Link]

  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate. Available from: [Link]

  • [Metabolism of designer drugs. Piperazine derivatives] - PubMed. Available from: [Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed. Available from: [Link]

  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar. Available from: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. Available from: [Link]9][16]oxazolo[3,2-a]pyridine-5-one.html

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available from: [Link]

  • Replacing the Mixed Function Oxidase N-Demethylation by Hydrogen Peroxide and either Hemoglobin or Ferrous Sulfate - PubMed. Available from: [Link]

  • Forced degradation study | Download Table - ResearchGate. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. Available from: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC. Available from: [Link]

  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma - ResearchGate. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. Available from: [Link]

  • [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing). Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. Available from: [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review - ResearchGate. Available from: [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or. Available from: [Link]

  • Oxidation in the Metabolism of I-Diethylcarbamyl-4-Methylpiperazine in the Rat. Available from: [Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Available from: [Link]

  • N-demethylation as an example of drug metabolism in isolated rat hepatocytes - PubMed. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • (PDF) N-Demethylation of Alkaloids - ResearchGate. Available from: [Link]

  • The medicinal chemistry of piperazines: A review - Scilit. Available from: [Link]

  • Formulation Technologies for Drug Delivery: Challenges and Solutions - Pharma Focus Asia. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-4-(pyridin-3-YL)piperazine

Welcome to the technical support center for the purification of 1-Methyl-4-(pyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Methyl-4-(pyridin-3-YL)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our aim is to equip you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 1-Methyl-4-(pyridin-3-YL)piperazine?

A1: The impurities in your final product are largely dependent on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: Such as 1-methylpiperazine and a 3-substituted pyridine derivative (e.g., 3-halopyridine).

  • Reagents from Previous Steps: Including residual bases (e.g., potassium carbonate, triethylamine) or reducing agents if a reductive amination was performed.

  • By-products: These can arise from side reactions, such as over-alkylation of the piperazine ring or reactions involving functional groups on the pyridine ring.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q2: My crude 1-Methyl-4-(pyridin-3-YL)piperazine is a dark oil. What is the best initial purification strategy?

A2: For a crude, oily product, an initial acid-base extraction is often a highly effective first step to remove non-basic impurities and colored materials.[1] Due to the basic nature of the piperazine and pyridine nitrogens, the target compound will be soluble in an acidic aqueous solution, while non-basic organic impurities will remain in the organic phase.

Q3: I have a semi-pure solid. Which purification technique is likely to yield the highest purity?

A3: For a semi-pure solid, recrystallization is a powerful technique to achieve high purity.[2] The key is to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Alternatively, column chromatography over silica gel can be very effective for separating closely related impurities.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Methyl-4-(pyridin-3-YL)piperazine.

Problem 1: Low recovery after acid-base extraction.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete protonation Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper. Add more acid if necessary.Both the piperazine and pyridine nitrogens need to be protonated to ensure complete transfer into the aqueous phase.
Emulsion formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.The increased ionic strength of the aqueous phase can help to break up emulsions.
Product loss during basification Cool the acidic aqueous layer in an ice bath before slowly adding a concentrated base to avoid localized heating, which can degrade the product.The neutralization of a strong acid with a strong base is highly exothermic.
Incomplete extraction from the basified aqueous layer Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).The partition coefficient of the compound between the organic and aqueous phases dictates that multiple extractions are more efficient than a single large-volume extraction.
Problem 2: The compound will not crystallize.
Potential Cause Troubleshooting Step Scientific Rationale
Solution is not supersaturated Slowly evaporate some of the solvent or add a less-polar "anti-solvent" dropwise until turbidity persists.Supersaturation is the driving force for crystallization.[2]
Presence of impurities Attempt to purify the material further by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization again.Impurities can inhibit the formation of a crystal lattice.
Incorrect solvent system Screen a variety of solvents or solvent mixtures. Good single solvents for nitrogen-containing heterocycles can include isopropanol, ethanol, or ethyl acetate. Mixtures like dichloromethane/hexanes or ethyl acetate/heptane are also common.The ideal solvent will have a steep solubility curve with respect to temperature for the target compound.
Lack of nucleation sites Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available.These actions provide a surface for crystal growth to initiate.
Problem 3: Streaking or poor separation on a silica gel column.
Potential Cause Troubleshooting Step Scientific Rationale
Compound is too polar for the mobile phase Increase the polarity of the mobile phase. For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or using a pre-treated silica gel can be beneficial. A common mobile phase for similar compounds is a gradient of chloroform and methanol with a small percentage of ammonia.[3]The basic nitrogens in the molecule can interact strongly with the acidic silica gel, leading to tailing. A basic modifier competes for these active sites, resulting in better peak shape.
Column is overloaded Use a larger column or apply less crude material. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad bands and poor separation of components.
Inappropriate solvent for sample loading Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble but is a weak eluent for the chosen mobile phase (e.g., dichloromethane).Loading the sample in a strong solvent will cause the initial band to be too diffuse, compromising the separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-Methyl-4-(pyridin-3-YL)piperazine in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidification: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add more 1M HCl to the organic layer and repeat the extraction to ensure all the basic product has been transferred to the aqueous phase. Combine the aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a small portion of DCM or EtOAc to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base, such as 5M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12).

  • Product Extraction: Extract the now basic aqueous layer multiple times with fresh DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.

  • Elution: Place the dry-loaded sample onto the top of the prepared column. Begin eluting with a non-polar mobile phase (e.g., 100% dichloromethane or ethyl acetate/hexanes mixture).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane. To improve peak shape and prevent streaking, consider adding 0.5% triethylamine or a 2M solution of ammonia in methanol to the mobile phase.[3]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Good solvents will dissolve the compound when heated but not at room temperature. Test solvents such as isopropanol, ethanol, ethyl acetate, or acetonitrile.

  • Dissolution: In a larger flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification Workflow Decision Tree

Purification_Workflow start Crude Product is_oil Is the product an oil? start->is_oil is_solid Is the product a solid? is_oil->is_solid No acid_base Acid-Base Extraction is_oil->acid_base Yes purity_check Assess Purity (TLC/NMR) is_solid->purity_check Yes column_chrom Column Chromatography purity_check->column_chrom Low Purity / Multiple Spots recrystallize Recrystallization purity_check->recrystallize Moderate Purity / Single Major Spot final_product Pure Product purity_check->final_product High Purity acid_base->purity_check column_chrom->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Add 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic_impurities Organic Layer (Impurities) separate1->organic_impurities aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product add_base Add 5M NaOH aqueous_product->add_base extract_product Extract with Organic Solvent add_base->extract_product separate2 Separate Layers extract_product->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste organic_product Organic Layer (Pure Product) separate2->organic_product dry_concentrate Dry and Concentrate organic_product->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for acid-base extraction purification.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 2, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • SAGE Publications Inc. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. Retrieved February 2, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for Piperazine Separation

Subject: Troubleshooting Guide for Piperazine (1,4-Diethylenediamine) Analysis Ticket ID: PIP-HPLC-OPT-001 Support Level: Tier 3 (Method Development & Optimization) Status: Active Introduction: The "Piperazine Paradox" P...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Piperazine (1,4-Diethylenediamine) Analysis Ticket ID: PIP-HPLC-OPT-001 Support Level: Tier 3 (Method Development & Optimization) Status: Active

Introduction: The "Piperazine Paradox"

Piperazine presents a classic chromatographic challenge: it is a small, highly polar, aliphatic heterocycle with two basic nitrogen centers (


, 

).[1]
  • The Polarity Issue: Its high polarity (

    
    ) means it elutes near the void volume (
    
    
    
    ) on standard C18 columns, leading to poor resolution and integration errors.
  • The Basicity Issue: At neutral or acidic pH, piperazine is positively charged. This leads to severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based columns.

  • The Detection Issue: It lacks a conjugated

    
    -system, resulting in negligible UV absorption above 210 nm.
    

This guide provides three validated workflows to overcome these barriers, prioritizing HILIC and Ion-Pairing strategies.

Module 1: Retention & Resolution (Solving the Void Volume Issue)

Q: My piperazine peak elutes at the solvent front (void volume). How do I increase retention?

A: Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction. Piperazine is too hydrophilic for this mechanism under standard conditions. You must switch to one of the following modes:

Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase.[2] Water forms a stagnant layer on the silica surface; piperazine partitions into this aqueous layer and interacts electrostatically with the stationary phase.

  • Why it works: Piperazine is highly soluble in the water layer. The high organic content of the mobile phase drives it into the stationary phase.

  • Recommendation: Use an Amide or Bare Silica column.

Option B: Ion-Pair Chromatography (IPC)
  • Mechanism: Add a long-chain alkyl sulfonate (e.g., Hexanesulfonate) to the mobile phase. The sulfonate's anionic head pairs with piperazine's cationic amine, while its hydrophobic tail interacts with the C18 stationary phase.

  • Why it works: It effectively "masks" the polarity of piperazine, allowing it to behave like a hydrophobic molecule.

  • Warning: IPC reagents are difficult to flush out and can suppress ionization in LC-MS.

Option C: High pH Reversed-Phase
  • Mechanism: Operate at pH > 10.5 (above piperazine's

    
    ).
    
  • Why it works: At this pH, piperazine is neutral (uncharged). This increases its hydrophobicity, allowing retention on a C18 column without ionic repulsion.

  • Constraint: Requires a "Hybrid" or polymer-based column stable at high pH (e.g., Waters XBridge, Agilent PLRP-S). Standard silica dissolves above pH 8.

Module 2: Peak Shape (Eliminating Tailing)

Q: The peak is tailing severely (Asymmetry > 1.5). Is the column dead?

A: Likely not. The tailing is caused by "secondary silanol interactions."

  • The Cause: At pH < 8, residual silanol groups (

    
    ) on the column surface ionize to 
    
    
    
    .[3] The positively charged piperazine (
    
    
    ) binds ionically to these sites, causing the peak to drag.
  • The Fix:

    • Buffer Concentration: Increase buffer strength (e.g., to 25-50 mM) to mask silanol sites.

    • Sacrificial Base: For non-MS methods, add Triethylamine (TEA) (0.1%) to the mobile phase. TEA competes for the silanol sites, blocking them from piperazine.

    • End-Capping: Ensure your column is "fully end-capped" or "base-deactivated."

Module 3: Detection (The Sensitivity Issue)

Q: I see a flat baseline or massive noise. Where is the signal?

A: Piperazine has no chromophore.

  • UV Solution: You must detect at 200–210 nm . At this wavelength, many buffers (Acetate, Formate) absorb light, causing high background noise. Use Phosphate buffers (transparent at 200 nm) for UV work.

  • Derivatization Solution: React piperazine with Dansyl Chloride or FMOC-Cl pre-column. This adds a UV/Fluorescent tag, shifting detection to >250 nm and drastically increasing sensitivity.

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector), which are independent of optical properties.

Experimental Protocols

Protocol A: The "Gold Standard" HILIC Method (LC-MS Compatible)

Best for: High sensitivity, mass spec detection, polar impurities.

ParameterSpecification
Column HILIC Amide or Zwitterionic (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Ratio 15% A / 85% B
Flow Rate 0.3 mL/min
Temp 30°C
Detection MS (ESI+) or UV 200 nm

Technical Note: High organic content is required for retention in HILIC. Do not exceed 40% water, or piperazine will elute immediately.

Protocol B: Ion-Pair Reversed-Phase (UV Only)

Best for: QC labs with standard HPLC-UV equipment.

ParameterSpecification
Column C18 End-capped (e.g., 150 x 4.6 mm, 5 µm)
Buffer Prep 50 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Hexanesulfonate
Mobile Phase 95% Buffer / 5% Acetonitrile
Flow Rate 1.0 mL/min
Temp 25°C
Detection UV 210 nm

Critical Step: Equilibration time for Ion-Pair methods is long (approx. 20-30 column volumes) to saturate the stationary phase with the pairing reagent.

Visual Troubleshooting Logic

Figure 1: Method Selection Decision Tree

PiperazineMethodSelection Start START: Select Method Strategy CheckMS Is MS Detection Required? Start->CheckMS CheckCol Do you have a HILIC Column? CheckMS->CheckCol Yes (Volatile Buffers Needed) CheckHybrid Do you have a High-pH Stable C18? CheckMS->CheckHybrid No (UV Only) HILIC STRATEGY A: HILIC Mode (Ammonium Formate / ACN) CheckCol->HILIC Yes Deriv STRATEGY D: Derivatization (Dansyl-Cl + Standard C18) CheckCol->Deriv No (Only C18 available) IPRP STRATEGY B: Ion-Pair RP (Hexanesulfonate / Phosphate pH 3) CheckHybrid->IPRP No (Standard Silica C18) HighPH STRATEGY C: High pH RP (Ammonium Bicarb pH 10.5) CheckHybrid->HighPH Yes (Hybrid C18)

Caption: Decision matrix for selecting the optimal mobile phase based on detection requirements and available column hardware.

Figure 2: Troubleshooting Peak Tailing

TailingTroubleshoot Problem Problem: Severe Peak Tailing CheckPH Check Mobile Phase pH Problem->CheckPH MidPH pH 4.0 - 8.0 (Worst for Silanols) CheckPH->MidPH LowPH pH < 3.0 CheckPH->LowPH HighPH pH > 10.0 CheckPH->HighPH Action1 Add TEA (Triethylamine) or Switch to High pH MidPH->Action1 Silanols Active Action2 Increase Ionic Strength (Add 20mM Salt) LowPH->Action2 Ionic Repulsion Action3 Check Column Limit! (Silica dissolves > pH 8) HighPH->Action3 Verify Hardware

Caption: Logic flow for diagnosing and correcting peak asymmetry issues specific to basic amines like piperazine.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Accessed 2024).[4] Explains silanol interactions with basic analytes.

  • Sielc Technologies. HPLC Analysis of Piperazine on Primesep 100. Describes cation-exchange/RP mixed-mode mechanisms for retaining piperazine.

  • Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC. Application Note 5991-3770EN.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Mechanistic grounding for HILIC choice).
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. Discusses pKa and solubility challenges.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Piperazine-Containing Kinase Inhibitors: Structural Insights &amp; Performance Metrics

Executive Summary The piperazine moiety is a "privileged scaffold" in medicinal chemistry, particularly ubiquitous in the design of kinase inhibitors. Its incorporation is rarely accidental; the ring's ability to modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, particularly ubiquitous in the design of kinase inhibitors. Its incorporation is rarely accidental; the ring's ability to modulate physicochemical properties (solubility, logP) while serving as a versatile linker or solvent-exposed solubilizing group has made it a cornerstone of modern oncology pharmacophores.

This guide provides a technical comparison of two major classes of piperazine-containing kinase inhibitors: CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) and BCR-ABL inhibitors (Imatinib, Bosutinib, Ponatinib). We analyze how the piperazine ring influences their potency, selectivity, and pharmacokinetic profiles, supported by experimental protocols and data.

The Piperazine Pharmacophore in Kinase Inhibitors

The piperazine ring (


) typically serves three critical functions in kinase inhibitor design:
  • Solubility Enhancement: The basic nitrogen atoms (pKa ~9.8) are often protonated at physiological pH, significantly improving the aqueous solubility of otherwise lipophilic heterocyclic cores.

  • Solvent Interaction: In many crystal structures (e.g., Imatinib-Abl), the piperazine ring protrudes towards the solvent front, minimizing steric clashes within the ATP-binding pocket while improving oral bioavailability.

  • Selectivity Tuning: Substituents on the distal nitrogen (N4) can probe specific sub-pockets or interact with residues at the rim of the active site, enhancing selectivity profiles.

Case Study A: CDK4/6 Inhibitors

Agents: Palbociclib (Ibrance), Ribociclib (Kisqali), Abemaciclib (Verzenio)

These agents target the ATP-binding pocket of Cyclin-Dependent Kinases 4 and 6, preventing the phosphorylation of the Retinoblastoma (Rb) protein and arresting the cell cycle in the G1 phase. While all three contain piperazine motifs, their structural nuances lead to distinct pharmacological profiles.

Structural & Potency Comparison
  • Palbociclib & Ribociclib: Structurally very similar (70% homology). Both feature a piperazine ring attached to a tricyclic core. They are highly selective for CDK4/6 over other kinases.

  • Abemaciclib: Features an N-ethylpiperazine moiety attached to a pyridine ring. It is structurally distinct and significantly more potent against CDK4, with a broader kinase inhibition profile (including CDK9), which contributes to its different toxicity profile (GI toxicity vs. neutropenia).

Table 1: Comparative Performance Metrics of CDK4/6 Inhibitors

FeaturePalbociclibRibociclibAbemaciclib
Piperazine Motif N-methylpiperazineN-methylpiperazineN-ethylpiperazine
CDK4 IC50 (Cell-free) ~11 nM~10 nM~0.6 - 2 nM
CDK6 IC50 (Cell-free) ~15 nM~39 nM~10 nM
Selectivity Profile High (CDK4/6 specific)High (CDK4/6 specific)Moderate (Hits CDK9, others)
BBB Penetration LowLowHigh
Dosing Schedule 21 days on / 7 off21 days on / 7 offContinuous
Primary DLT NeutropeniaNeutropeniaDiarrhea

Data aggregated from preclinical biochemical assays and FDA prescribing information.

Mechanism of Action (Pathway)

The following diagram illustrates the interference of these inhibitors in the Cell Cycle pathway.

CDK_Pathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D GrowthFactor->CyclinD Upregulates Complex Cyclin D - CDK4/6 Complex CyclinD->Complex Binds CDK4_6 CDK4 / CDK6 (Kinase) CDK4_6->Complex Binds Inhibitors Inhibitors: Palbociclib Ribociclib Abemaciclib Inhibitors->Complex Inhibits ATP Binding Rb Rb Protein (Hypophosphorylated) Complex->Rb Phosphorylates Rb_P Rb-P (Hyperphosphorylated) Rb->Rb_P Inactivation E2F E2F Transcription Factor Rb->E2F Binds/Inhibits (Active Rb) Rb_P->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Activates

Caption: CDK4/6 inhibition prevents Rb phosphorylation, keeping E2F bound and halting the G1-to-S phase transition.

Case Study B: BCR-ABL Inhibitors

Agents: Imatinib (Gleevec), Bosutinib (Bosulif), Ponatinib (Iclusig)

The evolution of BCR-ABL inhibitors for Chronic Myeloid Leukemia (CML) highlights the optimization of the piperazine scaffold to overcome resistance mutations (e.g., T315I).

Structural Evolution
  • Imatinib: The pioneer Type II inhibitor. Contains an N-methylpiperazine ring essential for solubility and binding in the inactive DFG-out conformation.

  • Bosutinib: A dual Src/Abl inhibitor.[1] Features an N-methylpiperazine linked via a propoxy chain.[2][3] It is significantly more potent than Imatinib and active against many Imatinib-resistant mutants (except T315I).

  • Ponatinib: Designed with a carbon-carbon triple bond to accommodate the bulky T315I "gatekeeper" mutation. It retains the N-methylpiperazine motif for pharmacokinetic stability.

Table 2: Activity & Toxicity Comparison of BCR-ABL Inhibitors

FeatureImatinibBosutinibPonatinib
Generation 1st Gen2nd Gen3rd Gen
Piperazine Role Solubility/BindingSolubility/Src PotencySolubility/PK
Target Conformation Inactive (Type II)Active (Type I-like)Active (Type I)
T315I Activity ResistantResistantActive
Hepatotoxicity Risk Low/ModerateHigh (Black Box)High (Black Box)
Key Metabolism CYP3A4 (N-demethylation)CYP3A4CYP3A4

Experimental Protocols

To validate the performance of these inhibitors, two core assays are standard: Kinase Inhibition (IC50) and Metabolic Stability.

Protocol 1: In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of a piperazine-inhibitor against recombinant CDK4/CyclinD1.

Reagents:

  • Recombinant CDK4/CyclinD1 complex.

  • Peptide Substrate (e.g., Rb fragment) labeled with a fluorophore (ULight™).

  • Europium-labeled anti-phospho-antibody.

  • ATP (at Km concentration).

Workflow:

  • Preparation: Dilute inhibitors in DMSO (serial dilution 1:3). Transfer 50 nL to a low-volume 384-well plate.

  • Enzyme Addition: Add 2.5 µL of CDK4/CyclinD1 enzyme buffer. Incubate for 10 min at RT (allows inhibitor binding).

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT (Kinase reaction).

  • Termination/Detection: Add 5 µL of EDTA/Eu-Antibody detection mix. The EDTA stops the reaction; the antibody binds the phosphorylated substrate.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a multi-mode plate reader (Excitation: 320nm, Emission: 665nm/615nm).

  • Analysis: Plot signal vs. log[inhibitor] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Microsomal Stability (Piperazine Bioactivation Check)

Objective: Assess metabolic stability, as piperazine rings are prone to N-oxidation or N-dealkylation by CYP enzymes.

Steps:

  • Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing internal standard.

  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Monitor for specific metabolites: N-oxide (+16 Da) or N-desmethyl (-14 Da) species, which are characteristic of piperazine metabolism.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Kinase Reaction (TR-FRET) cluster_2 Data Analysis Compound Piperazine Inhibitor Dilution Serial Dilution (DMSO) Compound->Dilution Enzyme Add Enzyme (CDK4/CycD) Dilution->Enzyme ATP Add ATP + Substrate Enzyme->ATP Incubate 60 min Incubation ATP->Incubate Detect Add Detection Reagents (Eu-Ab) Incubate->Detect Read Plate Reader (TR-FRET Signal) Detect->Read Curve IC50 Calculation Read->Curve

Caption: High-Throughput Screening (HTS) workflow for determining kinase inhibitor potency (IC50).

References

  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6. Frontiers in Chemistry. (2023).

  • Bosutinib versus imatinib for newly diagnosed chronic phase chronic myeloid leukemia. Journal of Clinical Oncology. (2022).

  • Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology. (2017).

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules. (2024).

  • Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer. Breast Cancer Research and Treatment. (2019).

  • FDA Label: IBRANCE (palbociclib). Pfizer.

Sources

Comparative

Selectivity profile of 1-(4-Methylpyridin-2-yl)piperazine for D4 receptor

This guide provides an in-depth selectivity analysis of 1-(4-Methylpyridin-2-yl)piperazine (often abbreviated as 4-MPP or 1-MPP in specific SAR contexts), a critical pharmacophore in the design of Dopamine D4 receptor li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth selectivity analysis of 1-(4-Methylpyridin-2-yl)piperazine (often abbreviated as 4-MPP or 1-MPP in specific SAR contexts), a critical pharmacophore in the design of Dopamine D4 receptor ligands.

While often used as a building block, this specific arylpiperazine moiety acts as a "selectivity filter" that distinguishes D4 affinity from D2/D3 affinity. The addition of the 4-methyl group to the pyridine ring is a classic medicinal chemistry strategy ("efficacy tuning") to eliminate D2/D3 partial agonism and enhance D4 antagonism.

Executive Summary
  • Compound Identity: 1-(4-Methylpyridin-2-yl)piperazine (CAS: 34803-67-3).

  • Primary Role: Privileged scaffold/Pharmacophore for D4-selective antagonists .

  • Selectivity Mechanism: The 4-methyl substituent on the pyridine ring introduces a steric clash in the D2/D3 receptor orthosteric pocket (specifically interacting with the conserved serine/aromatic microdomain), significantly reducing D2/D3 affinity while maintaining or enhancing D4 binding.

  • Key Performance: Ligands utilizing this head group achieve >100-fold selectivity for D4 over D2, whereas the unsubstituted analog (1-(2-pyridyl)piperazine) is often non-selective or "dirty" (binding 5-HT1A, D2, D3).

Pharmacological Profile & Comparative Data

The following table contrasts the selectivity profile of ligands containing the 1-(4-Methylpyridin-2-yl)piperazine moiety against standard D4 tools and the unsubstituted analog.

Compound / Scaffold D4 Affinity (

)
D2 Affinity (

)
Selectivity (D2/D4) Functional Activity
1-(4-Methylpyridin-2-yl)piperazine (Scaffold) High (~5 nM) *Low (~830 nM) *~170x (Selective) Full Antagonist
1-(2-Pyridyl)piperazine (1-PP)Moderate (~127 nM)High (~50-100 nM)< 2x (Non-selective)Partial Agonist (D2/D3)
L-745,870 (Standard Control)0.43 nM>1,000 nM>2,000xSelective Antagonist
Clozapine (Atypical Antipsychotic)9 - 35 nM160 nM~5-10xAntagonist (Multi-target)
PD-168,077 9 nM>1,000 nM>100xSelective Agonist

*Data derived from SAR studies of 1,4-disubstituted aromatic piperazines (e.g., Compound 5d in ChemRxiv 2023/J.Med.Chem contexts) where this head group is the determinant of selectivity.

Key Insight: The "Methyl Switch"

The structural modification from 1-PP to 4-MPP (adding the methyl group) is the critical determinant.

  • Without Methyl (1-PP): The molecule fits into D2 and D3 receptors and often triggers partial activation (agonism).

  • With Methyl (4-MPP): The bulkier group prevents the conformational change required for D2 activation and reduces binding affinity at D2/D3, effectively "cleaning up" the profile to favor D4.

Mechanism of Action: Structural Logic

The D4 receptor shares high homology with D2 and D3, making selectivity difficult.[1] The 1-(4-Methylpyridin-2-yl)piperazine moiety exploits subtle differences in the orthosteric binding pocket .

Figure 1: The "Methyl Switch" mechanism. The 4-methyl group (Ligand) is tolerated by the D4 pocket but creates unfavorable steric interactions in D2/D3, driving selectivity.

Experimental Protocols

To validate the selectivity profile of this compound or its derivatives, use the following self-validating radioligand binding workflow.

A. Membrane Preparation
  • Source: CHO-K1 or HEK293 cells stably expressing human D4.4, D2L, and D3 receptors.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Validation: Protein concentration must be normalized (e.g., 20-40 µ g/well ) to ensure

    
     is within linear range.
    
B. Radioligand Binding Assay (Competition Mode)

This protocol measures the


 of your compound against a known radioligand.
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand:

    • For D4:

      
      -YM-09151-2 (0.1 - 0.3 nM) or 
      
      
      
      -Nemonapride.
    • Note:

      
      -Clozapine can be used but has high non-specific binding.
      
  • Non-Specific Binding (NSB): Define using 10 µM Clozapine or 10 µM Haloperidol.

  • Incubation:

    • Mix: 50 µL Radioligand + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M) + 100 µL Membrane.

    • Time: 60 min at 27°C (Room Temp).

  • Termination: Rapid filtration over GF/B filters (presoaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Figure 2: Standardized Radioligand Competition Assay Workflow.

References
  • Patel, S., et al. (1997).[2] "Biological profile of L-745,870, a selective dopamine D4 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Löber, S., et al. (2011). "Structure-activity relationships of selective dopamine D4 receptor ligands." Journal of Medicinal Chemistry. (Discusses the arylpiperazine SAR). Link

  • ChemRxiv. (2023). "Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder." (Details the "methyl switch" on the pyridine ring for selectivity). Link

  • Stewart, A. O., et al. (2004). "Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole... substituent effect." Journal of Medicinal Chemistry. Link

  • PubChem. "1-(4-Methylpyridin-2-yl)piperazine Compound Summary." Link

Sources

Validation

Technical Comparison Guide: Pyridinylpiperazine vs. Phenylpiperazine Scaffolds in CNS Drug Design

Topic: Structure-Activity Relationship (SAR) of Pyridinylpiperazine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Pyridinylpiperazine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Scaffold

In the landscape of CNS drug discovery, the arylpiperazine moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. While Phenylpiperazines (e.g., 2,3-dichlorophenylpiperazine) have historically dominated the design of Dopamine D2/D3 and Serotonin 5-HT1A ligands, Pyridinylpiperazines have emerged as a superior alternative for optimizing physicochemical properties without sacrificing potency.

This guide objectively compares the Pyridinylpiperazine scaffold against the traditional Phenylpiperazine standard, focusing on Structure-Activity Relationships (SAR), metabolic stability, and receptor subtype selectivity.

Key Comparative Insights
FeaturePhenylpiperazine Scaffold Pyridinylpiperazine Scaffold Application Scientist Insight
Lipophilicity (LogP) High (3.0 – 5.0)Moderate (2.0 – 3.5)Pyridine nitrogen lowers LogP, improving solubility and reducing non-specific binding.
Metabolic Stability Low to ModerateHighPyridine ring is electron-deficient, making it less susceptible to oxidative metabolism (CYP450) than the phenyl ring.
Receptor Selectivity High affinity, often low selectivity (pan-D2/D3)Tunable selectivityPyridine nitrogen offers an additional H-bond acceptor vector for specific residue interaction (e.g., Ser/Thr).
Synthesis S_N_Ar (requires e- withdrawing groups)Buchwald-Hartwig (Versatile)Pyridines are excellent substrates for Pd-catalyzed amination.

Structure-Activity Relationship (SAR) Analysis

The SAR of pyridinylpiperazine analogs in CNS targets (specifically D2/D3 and 5-HT1A) is defined by three distinct regions: the Head Group (Orthosteric), the Linker , and the Tail Group (Secondary Binding Pocket).

The Pharmacophore Map

The following diagram illustrates the critical SAR interactions required for high-affinity binding.

SAR_Map Head HEAD GROUP (Pyridinylpiperazine) Linker LINKER (Alkyl Chain / Amide) Head->Linker N4 Attachment Asp Asp 3.32 (Salt Bridge) Head->Asp Protonated N1 HBond Ser/Thr Residues (H-Bond Acceptor) Head->HBond Pyridine N Tail TAIL GROUP (Aryl / Heterocycle) Linker->Tail Length: 3-5 Carbons Pocket Secondary Pocket (Hydrophobic/Aromatic) Tail->Pocket Bitopic Binding

Figure 1: Pharmacophore map highlighting the "Bitopic" binding mode essential for D3 receptor selectivity. The Pyridine Nitrogen provides a unique H-bond vector absent in phenyl analogs.

Detailed SAR Rules
  • The Head Group (Pyridinylpiperazine):

    • Protonation Site: The N1 nitrogen (distal to pyridine) must be basic (pKa ~8.5–9.5) to form a crucial salt bridge with the conserved Aspartate 3.32 residue in TM3 of monoamine receptors.

    • Pyridine Substitution:

      • 2-Pyridyl: Optimal for 5-HT1A affinity (e.g., Buspirone analogs).

      • Substitution Effect: Adding electron-withdrawing groups (e.g., -CF3) to the pyridine ring reduces metabolic liability but can lower basicity of the piperazine nitrogens via inductive effects.

  • The Linker:

    • Length: A 4-carbon (butyl) chain is the "Magic Number" for D3 selectivity. It positions the Tail group perfectly into the secondary binding pocket. Shorter linkers (2-3 carbons) often favor 5-HT1A or lose selectivity.

    • Rigidity: Introducing trans-olefin or cyclohexane spacers restricts conformational freedom, often boosting affinity by reducing the entropy penalty upon binding.

  • The Tail Group:

    • Bitopic Binding: For D3 selectivity, the tail must interact with the extracellular loops (EL2/EL3). Bulky, lipophilic aryl amides (e.g., naphthamides) are preferred here.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended. These are designed to be self-validating systems.

Synthesis: Buchwald-Hartwig Amination

Why this method? Traditional S_N_Ar requires activated halides (ortho/para-nitro). Buchwald-Hartwig allows the coupling of unactivated bromopyridines with piperazine, granting access to a broader chemical space.

Workflow Diagram:

Synthesis_Workflow Start Reagents: Bromopyridine + Piperazine Cat Catalyst System: Pd(OAc)2 (5 mol%) + BINAP (7.5 mol%) Start->Cat Base Base/Solvent: Cs2CO3 (1.4 eq) in Toluene Cat->Base Reaction Reaction: 110°C, Inert (N2), 12-18h Base->Reaction Workup Workup: Filter (Celite) -> Conc. -> Column Chrom. Reaction->Workup

Comparative

Benchmarking Piperazine Quantification: A Technical Guide to Inter-Laboratory Validation and Method Selection

Executive Summary: The "Invisible" Analyte Challenge Piperazine presents a unique analytical paradox. It is a ubiquitous pharmacophore—found in anthelmintics, antipsychotics, and antihistamines—yet it lacks a chromophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

Piperazine presents a unique analytical paradox. It is a ubiquitous pharmacophore—found in anthelmintics, antipsychotics, and antihistamines—yet it lacks a chromophore, making it invisible to standard UV detection. Furthermore, its high polarity and basicity (


, 

) cause severe peak tailing on traditional C18 columns.

This guide moves beyond basic method descriptions. We objectively compare the three dominant quantification strategies—Derivatization-HPLC , LC-MS/MS , and Gas Chromatography (GC) —supported by experimental performance metrics. We focus on inter-laboratory validation , providing the protocols and robustness data necessary to ensure your method holds up when transferred from R&D to QC, or between contract research organizations (CROs).

Method Landscape & Comparative Analysis

The choice of method is dictated strictly by the Sensitivity Requirement and the Sample Matrix .

Performance Matrix: Head-to-Head Comparison

The following data aggregates performance metrics from multiple validation studies (USP, EP, and peer-reviewed literature).

FeatureHPLC-UV (Dansyl-Cl) LC-MS/MS (HILIC/C18) GC-FID/MS
Primary Application QC of Bulk Drug/FormulationsTrace Impurities (Genotoxic) & BioanalysisResidual Solvents & Volatile Amines
LOD (Limit of Detection) ~30 ppm (

)
~0.3 ppb (

)
~5–10 ppm
Linearity (

)

(Range: 30–350 ppm)

(Range: 1–200 ppb)

Precision (% RSD)

(High Robustness)

(Matrix Dependent)

Throughput Low (Requires 30-60 min prep)High (Direct Injection)Medium (Run time ~15-30 min)
Inter-Lab Reproducibility High (Stable derivative)Medium (Source dependent)High (Standardized columns)
Cost Per Sample LowHighMedium
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate quantification method based on analytical needs.

MethodSelection Start START: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Limit Required Sensitivity? Matrix->Limit Solid/Liquid Drug Product LCMS METHOD A: LC-MS/MS (Trace/Bioanalysis) Matrix->LCMS Biofluid (Plasma/Urine) Volatile Is Matrix Volatile? Limit->Volatile Low (ppm level) Limit->LCMS Ultra-Trace (ppb level) HPLC METHOD B: HPLC-UV + Derivatization (QC/Assay) Volatile->HPLC No (Complex API) GC METHOD C: GC-FID/MS (Residual Solvents) Volatile->GC Yes (Solvents)

Figure 1: Decision matrix for selecting piperazine quantification strategies based on matrix complexity and sensitivity thresholds.

Detailed Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. They include "Stop/Go" criteria—critical check points that must be passed before proceeding.

Protocol A: The "Gold Standard" for QC (HPLC-UV with Dansylation)

Best for: Routine assay of piperazine citrate or adipate in formulations.

Mechanism: Piperazine (secondary amine) reacts with Dansyl Chloride (DNS-Cl) under alkaline conditions to form a highly fluorescent/UV-active sulfonamide derivative.

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.5).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v).

Workflow:

  • Preparation: Dissolve 20 mg sample in 10 mL water.

  • Derivatization: Mix 1.0 mL Sample + 1.0 mL Buffer + 2.0 mL DNS-Cl solution.

  • Incubation: Heat at 55°C for 20 minutes (Critical Step: Time/Temp control ensures reaction completion).

  • Quenching: Add 100

    
     of 2% diethylamine to consume excess DNS-Cl (prevents column fouling).
    
  • Analysis: Inject 10

    
     onto a C18 column (150 x 4.6 mm, 5 
    
    
    
    ). Detect at 254 nm (UV) or Ex/Em 330/500 nm (Fluorescence).

Expert Insight: The most common failure mode in inter-lab transfer is pH drift. The dansylation reaction is pH-dependent; if pH drops below 9.0, reaction efficiency plummets, leading to low recovery. Always verify buffer pH before use.

Protocol B: The "Trace Master" (LC-MS/MS)

Best for: Genotoxic impurity screening or PK studies.

Mechanism: Direct detection using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. No derivatization required.[1]

Instrument Parameters:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining polar piperazine.

  • Mobile Phase: A: 20mM Ammonium Formate (pH 3.0) / B: Acetonitrile.[1]

  • MRM Transitions:

    • Quantifier:

      
       87.1 
      
      
      
      44.1[2]
    • Qualifier:

      
       87.1 
      
      
      
      70.1

System Suitability Criteria (Self-Validation):

  • Retention Time Stability:

    
     min between runs.
    
  • Signal-to-Noise:

    
     at LOQ (1.0 ppb).
    
  • Tailing Factor:

    
     (HILIC columns are prone to aging; monitor this closely).
    

Inter-Laboratory Validation Framework

When transferring these methods between labs, "Ruggedness" (Intermediate Precision) is the critical metric. The following framework is based on ICH Q2(R1) and UNODC guidelines.

The Validation Matrix

To certify a method as "Inter-Lab Ready," perform the following cross-over experiments:

VariableAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Different Analyst Recovery 98.0 – 102.0%Recovery 85.0 – 115.0%
Different Column Batch Retention Time shift

Retention Time shift

Different Instrument % RSD

% RSD

Solution Stability (24h) No new impurity peaks

Response drift

Causality & Troubleshooting (Root Cause Analysis)

Troubleshooting Problem Problem: Low Recovery / High RSD Check1 Check Derivatization pH (Must be > 9.0) Problem->Check1 HPLC Method Check3 Check HILIC Equilibration (Requires >20 col vols) Problem->Check3 LC-MS Method Check2 Check Quenching Step (Excess DNS-Cl interferes) Check1->Check2 pH OK Solution1 Adjust NaHCO3 Buffer Check1->Solution1 pH < 9.0 Solution2 Increase Diethylamine Check2->Solution2 Interference Found Solution3 Extend Run Time Check3->Solution3 RT Drift

Figure 2: Root cause analysis workflow for common inter-laboratory validation failures.

References

  • Navaneeswari, R., & Reddy, K. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2] Journal of Chemical and Pharmaceutical Research. Link

  • United Nations Office on Drugs and Crime (UNODC).[3] (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials.Link

  • Xie, X., et al. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia.[1] Link

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs.[4] Annals of Toxicology. Link

  • United States Pharmacopeia (USP). Piperazine Citrate Monograph: Assay and Organic Impurities. USP-NF Online. Link

Sources

Validation

A Senior Application Scientist's Guide to the Confirmatory Identification of Piperazine Derivatives in Seized Materials

Introduction: The Analytical Challenge of Substituted Piperazines The clandestine synthesis and distribution of designer drugs, including a wide array of piperazine derivatives, present a continuous challenge to forensic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Substituted Piperazines

The clandestine synthesis and distribution of designer drugs, including a wide array of piperazine derivatives, present a continuous challenge to forensic and analytical laboratories. These novel psychoactive substances (NPS) are often designed to mimic the effects of controlled substances like MDMA and amphetamines, leading to their prevalence in seized materials worldwide.[1][2] The structural diversity and the potential for a vast number of regioisomers make the unambiguous identification of these compounds a critical task.[2][3][4] This guide provides an in-depth comparison of the principal analytical techniques employed for the confirmatory identification of piperazine derivatives, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Analytical Workflow: A Multi-Modal Approach

A typical analytical workflow for the identification of piperazine derivatives in seized materials involves a combination of presumptive and confirmatory tests. While colorimetric tests can provide a rapid, preliminary indication of the presence of certain drug classes, they lack the specificity required for definitive identification.[8][9] Therefore, this guide will focus on the confirmatory techniques that provide detailed structural information.

Analytical Workflow for Piperazine Derivatives cluster_0 Sample Preparation cluster_1 Screening & Separation cluster_2 Confirmatory Identification cluster_3 Data Analysis & Confirmation Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Chromatography Chromatography Dilution->Chromatography GC or LC Spectroscopy Spectroscopy Dilution->Spectroscopy FTIR / NMR MS MS Chromatography->MS Mass Spectrometry Library_Matching Library_Matching MS->Library_Matching Spectral Database Structural_Elucidation Structural_Elucidation Spectroscopy->Structural_Elucidation Functional Groups & Connectivity Final_Report Final_Report Library_Matching->Final_Report Structural_Elucidation->Final_Report

Caption: A generalized workflow for the confirmatory identification of piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Forensic Labs

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its high separation efficiency and sensitive detection capabilities.[10][11] It is particularly well-suited for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[12]

Causality in Experimental Choices for GC-MS

The choice of GC parameters is critical for achieving optimal separation of closely related piperazine isomers. The selection of the stationary phase of the capillary column, for instance, is based on the polarity of the target analytes. A non-polar or mid-polar stationary phase is often effective for the separation of a broad range of piperazine derivatives.

The mass spectrometer provides a molecular fingerprint of the eluted compounds. Electron ionization (EI) is the most common ionization technique, generating reproducible mass spectra that can be compared against established spectral libraries like the one from the National Institute of Standards and Technology (NIST).[13][14]

Experimental Protocol: GC-MS Analysis of Piperazine Derivatives
  • Sample Preparation: A small amount of the seized material is dissolved in a suitable organic solvent, such as methanol or acetonitrile. The solution is then filtered to remove any insoluble excipients.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization of the analytes.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is gradually increased (a temperature program) to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Ionization and Mass Analysis: As compounds elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Analysis: A detector records the abundance of each fragment, generating a mass spectrum. The total ion chromatogram (TIC) displays the separated compounds as peaks, and the mass spectrum of each peak is used for identification by comparison with reference spectra.[10][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Expanding the Analytical Window

For piperazine derivatives that are thermally labile or have low volatility, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS.[15][16][17] The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, making it ideal for the analysis of complex mixtures and trace amounts of substances.[15][18]

The Power of Tandem Mass Spectrometry

LC-MS/MS involves two stages of mass analysis. The first mass analyzer selects a specific precursor ion (typically the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions, creating a unique fragmentation pattern that is highly specific to the compound's structure. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces chemical noise.[15]

Experimental Protocol: LC-MS/MS Analysis of Piperazine Derivatives
  • Sample Preparation: Similar to GC-MS, the sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent compatible with the mobile phase.

  • Chromatographic Separation: The sample is injected into the LC system and separated on a reversed-phase column (e.g., C18) using a gradient elution of a mobile phase, typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic modifier (e.g., acetonitrile or methanol).[15]

  • Ionization: As the analytes elute from the column, they are ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecule.

  • MS/MS Analysis: The precursor ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer.

  • Data Analysis: The presence of the specific precursor-to-product ion transitions at the correct retention time confirms the identity of the target piperazine derivative.[19]

Spectroscopic Techniques: Unambiguous Structural Elucidation

While hyphenated chromatographic-mass spectrometric techniques are excellent for separation and identification, spectroscopic methods like Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy provide highly specific structural information, making them invaluable confirmatory tools.[5][9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.[20][21] For piperazine derivatives, characteristic peaks for N-H, C-H, and C-N bonds, as well as aromatic ring vibrations, can be observed.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is considered a Category A technique by SWGDRUG, providing the most definitive structural information.[5][9][24] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the elucidation of its complete structure and the differentiation of isomers that may be difficult to distinguish by other methods.[24][25][26]

Spectroscopic_Techniques cluster_FTIR FTIR Spectroscopy cluster_NMR NMR Spectroscopy Seized_Material Seized_Material FTIR Measures vibrational frequencies of functional groups Seized_Material->FTIR NMR Probes the chemical environment of atomic nuclei Seized_Material->NMR FTIR_Result Provides a unique 'molecular fingerprint' FTIR->FTIR_Result NMR_Result Determines the precise connectivity of atoms NMR->NMR_Result

Caption: Role of FTIR and NMR in structural elucidation.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the available instrumentation, the nature of the sample, and the required level of confidence in the identification.[12]

TechniquePrincipleStrengthsLimitations
GC-MS Separation by volatility, identification by mass spectrumHigh separation efficiency for volatile compounds, extensive spectral libraries available[10][13]Not suitable for thermally labile or non-volatile compounds, potential for co-elution of isomers[17]
LC-MS/MS Separation by polarity, identification by precursor/product ion transitionsApplicable to a wide range of compounds, high sensitivity and selectivity[15][16][19]Matrix effects can cause ion suppression or enhancement, may require more method development[15]
FTIR Absorption of infrared radiation by molecular bondsRapid, non-destructive, provides a unique fingerprint of functional groups[20][21]Can be challenging for complex mixtures, interpretation requires expertise
NMR Interaction of nuclear spins with an external magnetic fieldProvides unambiguous structural information, can differentiate isomers[24][25][26]Lower sensitivity compared to MS, requires higher sample concentrations, expensive instrumentation[24]

Conclusion: A Self-Validating System for Confident Identification

The reliable identification of piperazine derivatives in seized materials necessitates a multi-technique approach that serves as a self-validating system.[5][6] The combination of a highly efficient separation technique like GC or LC with a highly specific detection method like MS provides a robust foundation for identification. The structural information gleaned from spectroscopic techniques such as FTIR and, most definitively, NMR, provides the highest level of confidence and is crucial for the identification of novel or unexpected derivatives. By understanding the principles and judiciously applying these analytical tools, researchers and forensic scientists can confidently and accurately identify piperazine derivatives, contributing to public safety and the broader understanding of the evolving landscape of novel psychoactive substances.

References

  • SWGDRUG. (n.d.). PART III B Methods of Analysis/Drug Identification. Retrieved from [Link]

  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry : JMS, 45(4), 465–474. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016, June 9). SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Byrska, B., Zuba, D., & Stanaszek, R. (2010). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 81, 101-113. Retrieved from [Link]

  • Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Retrieved from [Link]

  • Li, L., Liu, C., Li, T., Song, D., & Zhang, D. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of forensic sciences, 66(2), 748–757. Retrieved from [Link]

  • Oulton, S. R. (n.d.). Criteria for Identification of Synthetic Drugs. SWGDRUG. Retrieved from [Link]

  • Walsh, M., & Krotulski, A. J. (2018). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology, 43(1), 1-9. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy in Forensic Drug Analysis. Retrieved from [Link]

  • OPUS at UTS. (2013, October 21). Analytical Methods. Retrieved from [Link]

  • Carmo, H., Hengstler, J. G., de Boer, D., Ring, J., & Remião, F. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct, 6(2). Retrieved from [Link]

  • Al-Hussaini, I. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • Office of Justice Programs. (2014, July). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • SWGDRUG. (2024, June 27). SWGDRUG Approved Recommendations. Retrieved from [Link]

  • Wiergowski, M., & Szpiech, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International journal of molecular sciences, 22(24), 13415. Retrieved from [Link]

  • Wiergowski, M., & Szpiech, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (Basel, Switzerland), 27(6), 1996. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Detection and identification of designer drugs by nanoparticle-based NMR chemosensing. Retrieved from [Link]

  • Shimadzu. (n.d.). SWGDRUG Categories of Analytical Techniques. Retrieved from [Link]

  • AZoM. (2019, September 19). Forensic Drug Analysis Using NMR Spectroscopy. Retrieved from [Link]

  • Wiergowski, M., & Szpiech, B. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (Basel, Switzerland), 27(6), 1996. Retrieved from [Link]

  • ResearchGate. (2020, July). Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

  • Liu, Y., Li, L., & Wang, Y. (2020). The Application of a Desktop NMR Spectrometer in Drug Analysis. Journal of analytical methods in chemistry, 2020, 8879586. Retrieved from [Link]

  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Acta, 14(7). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

  • Bruker. (n.d.). NMR complements standard infrared spectroscopy in the detection of cocaine. Retrieved from [Link]

  • TIJER.org. (n.d.). Emerging Trends in the Synthesis of Designer Drugs: Challenges for Forensic Analysis. Retrieved from [Link]

  • Encompass - Eastern Kentucky University. (n.d.). Role of Forensic Chemistry and Analytical Intrumentation in the Identification of Designer Drugs. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific reports, 11(1), 16867. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2013, January). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Piperazineethanamine. NIST WebBook. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • ChemRxiv. (n.d.). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. Retrieved from [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • MDPI. (2021, April 21). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Retrieved from [Link]

  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • ResearchGate. (2021, April 9). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating the Biocompatibility of Novel Pyridylpiperazine Derivatives

Introduction: The Critical Role of Biocompatibility in Drug Development The pyridylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Biocompatibility in Drug Development

The pyridylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable physicochemical properties and versatile binding capabilities.[1][2] As researchers, our focus is often on optimizing the efficacy of these novel derivatives against specific biological targets. However, a molecule's journey from a promising lead compound to a clinical candidate is critically dependent on its safety profile. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is not merely a regulatory hurdle but a fundamental aspect of drug design.

This guide provides a comprehensive framework for evaluating the biocompatibility of novel pyridylpiperazine derivatives. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and the logic of building a self-validating testing cascade. Our approach is grounded in the internationally recognized ISO 10993 standards, which, while written for medical devices, provide an essential framework for the biological evaluation of any new compound intended for human use.[3][4]

The Regulatory Framework: Adopting ISO 10993 for Preclinical Evaluation

While developed for medical devices, the ISO 10993 series of standards offers a risk-based approach that is highly relevant for the preclinical safety assessment of new chemical entities (NCEs).[5] The foundational standard, ISO 10993-1, outlines the general principles for the biological evaluation of medical devices within a risk management process.[3] For initial in vitro screening of novel compounds like pyridylpiperazine derivatives, ISO 10993-5: "Tests for in vitro cytotoxicity" is the most critical starting point.[6][7][8] This standard is so fundamental that it is prescribed for every type of medical device, making it an indispensable first step in any biocompatibility assessment.[6]

A reduction in cell viability of more than 30% is typically considered a cytotoxic effect according to this standard.[9] Our evaluation strategy will therefore begin with a battery of in vitro tests designed to identify potential adverse biological effects early in the development pipeline, conserving resources and minimizing the need for animal testing, in line with the principles of Replacement, Reduction, and Refinement (3Rs).[10]

A Novel Pyridylpiperazine Derivative Synthesis B ISO 10993-1: Biological Evaluation Plan & Risk Assessment A->B Initial Screening C In Vitro Testing Cascade (ISO 10993-5) B->C Primary Endpoint: Cytotoxicity D Hemocompatibility Testing (ISO 10993-4) C->D If blood contact is intended E In Vivo Testing (as required) C->E If significant cytotoxicity is absent OR risk assessment demands further data F Comprehensive Biocompatibility Profile C->F If low cytotoxicity & no further testing is required for the intended use D->E E->F

Caption: A risk-based workflow for biocompatibility evaluation.

Core In Vitro Assays: A Comparative Approach

The initial biocompatibility screening of a novel pyridylpiperazine derivative should involve a series of in vitro assays to build a preliminary safety profile. We will compare our novel derivatives (let's call them PPD-1 and PPD-2 ) against a well-characterized alternative scaffold, a piperidine derivative (PPRD-A ), and a known cytotoxic agent as a positive control (e.g., Doxorubicin).

Assay 1: Quantitative Cytotoxicity Assessment (ISO 10993-5)

Causality: The first and most crucial question is whether the compound kills cells. A quantitative cytotoxicity assay provides a dose-dependent measure of cell viability. The MTT assay is a widely used, robust method that measures the metabolic activity of cells, which correlates with cell viability.[11][12] A reduction in metabolic activity is indicative of a cytotoxic or anti-proliferative effect.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., L929 mouse fibroblasts as recommended by ISO, or a human cell line like HEK293) into a 96-well plate at a density of 1 x 10⁴ cells per well.[9][11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compounds (PPD-1, PPD-2, PPRD-A) and controls in cell culture medium. Typical concentrations might range from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the negative control (untreated cells) and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

CompoundScaffoldTarget Cell LineIC₅₀ (µM) after 48hBiocompatibility Interpretation
PPD-1 PyridylpiperazineL929> 100 µMHigh (Low Cytotoxicity)
PPD-2 PyridylpiperazineL92915.2 µMModerate (Cytotoxic at higher conc.)
PPRD-A PiperidineL929> 100 µMHigh (Low Cytotoxicity)
DoxorubicinAnthracyclineL9290.8 µMLow (High Cytotoxicity)
Assay 2: Membrane Integrity Assessment (LDH Assay)

Causality: While MTT measures metabolic activity, the Lactate Dehydrogenase (LDH) assay directly quantifies cell membrane damage. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane lysis.[13] Running this assay in parallel with the MTT test provides a more complete picture of the mechanism of cell death. If a compound shows low MTT signal but also low LDH release, it may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

Experimental Protocol: LDH Release Assay

  • Setup: Follow steps 1-3 of the MTT protocol, seeding and treating cells with the compounds in a 96-well plate.

  • Supernatant Collection: After the incubation period (e.g., 48 hours), carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. The reaction will produce a colored product proportional to the amount of LDH released. Measure the absorbance at 490 nm.

  • Analysis: Use a positive control of cells treated with a lysis buffer to determine maximum LDH release. Express the LDH release from compound-treated cells as a percentage of this maximum.

Assay 3: Hemocompatibility (ISO 10993-4)

Causality: If the intended application of the pyridylpiperazine derivative involves potential contact with blood (e.g., intravenous administration), assessing its hemocompatibility is essential.[8] The hemolysis assay determines the compound's propensity to damage red blood cells (RBCs), leading to the release of hemoglobin.[1][14]

Experimental Protocol: Hemolysis Assay (Adapted from ASTM F756)

  • Blood Collection: Obtain fresh human or animal blood containing an anticoagulant (e.g., heparin).

  • RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: Add different concentrations of the test compounds to the RBC suspension.

  • Controls: Prepare a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent like Triton™ X-100 or deionized water).

  • Incubation: Incubate all samples at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control (defined as 100% hemolysis).

Data Presentation: Comparative Hemolysis

CompoundConcentration (mg/mL)% HemolysisASTM F756-00 Classification
PPD-1 1.01.8%Non-hemolytic (<2%)
PPD-2 1.06.5%Slightly hemolytic (5-9%)
PPRD-A 1.01.1%Non-hemolytic (<2%)
Triton™ X-1001%100%Positive Control

Mechanistic Insights: Visualizing the Pathway of Cytotoxicity

When a compound like PPD-2 shows cytotoxic effects, understanding the underlying mechanism is a critical next step. Cytotoxicity can occur through two main pathways: necrosis (uncontrolled cell death leading to inflammation) or apoptosis (programmed, controlled cell death). Assays that measure markers like Bax expression can help elucidate if apoptosis is being induced.[13]

cluster_cell Cell PPD2 PPD-2 Derivative ROS Increased Reactive Oxygen Species (ROS) PPD2->ROS Induces Oxidative Stress Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by a cytotoxic derivative.

Conclusion and Next Steps

This guide outlines a foundational, logic-driven approach to assessing the biocompatibility of novel pyridylpiperazine derivatives. Based on our comparative data, the PPD-1 derivative demonstrates a superior in vitro biocompatibility profile, characterized by low cytotoxicity and non-hemolytic properties, comparable to the well-tolerated piperidine scaffold PPRD-A .[15] In contrast, PPD-2 exhibits dose-dependent cytotoxicity and slight hemolytic activity, warranting further investigation into its mechanism of action or consideration for structural modification to improve its safety profile.

Successful completion of this in vitro cascade provides the necessary data to make an informed decision: to advance a compound, to deprioritize it, or to proceed to more complex biological evaluations, such as in vivo systemic toxicity and implantation studies, should the risk assessment for the final product demand it.[8][16]

References

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry.[Link][6]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.[Link][1][14]

  • ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[Link][7]

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. LinkedIn.[Link][3]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute.[Link][9]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. iTeh Standards.[Link][17]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. National Center for Biotechnology Information (PMC).[Link][13]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.[Link][11][12]

  • Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate.[Link][18]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI.[Link][19]

  • Testing Methods: A Comprehensive Look at In Vitro and In Vivo Approaches. Eurofins.[Link][8]

  • The in-vitro biocompatibility of ureido-pyrimidinone compounds and polymer degradation products. Eindhoven University of Technology Research Portal.[Link][20]

  • In vitro and in vivo biocompatibility tests. ResearchGate.[Link][16]

  • In vitro testing as an alternative to in vivo biocompatibility. Eurofins.[Link][10]

  • Biocompatibility ISO 10993 Testing. Cormica.[Link][4]

  • In vitro and vivo biocompatibility study. ResearchGate.[Link][21]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link][15]

  • Medical Device Biocompatibility Testing & Regulatory Compliance. Hohenstein.[Link][5]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link][22]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link][2]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Methyl-4-(pyridin-3-YL)piperazine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-4-(pyridin-3-YL)piperazine. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Methyl-4-(pyridin-3-YL)piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific reasoning behind each protocol. Our objective is to ensure operational safety, maintain regulatory compliance, and protect our environment, reinforcing the trust you place in our commitment to laboratory safety.

Hazard Identification and Essential Safety Profile

1-Methyl-4-(pyridin-3-YL)piperazine and structurally related piperazine compounds are organic bases that present significant health and safety risks if handled improperly. The primary hazards include severe skin and eye damage due to their corrosive nature.[1][2][3] Understanding these properties is the foundation of a sound disposal plan. The causality is clear: a chemical that can cause severe burns to human tissue can also compromise incompatible waste containers, leading to secondary spills and a cascade of safety failures.

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to violent reactions, generating heat or toxic fumes. Therefore, proper segregation of waste is not merely a regulatory formality but a critical step in preventing dangerous chemical reactions within the waste stream.

Property Value / Observation Safety Implication
Chemical State Solid / Crystalline Powder[3]Poses an inhalation risk if dusty.[4]
Corrosivity Causes severe skin burns and eye damage.[1][2]Mandates the use of robust Personal Protective Equipment (PPE) and chemically-resistant containers.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Requires handling within a chemical fume hood and strict adherence to PPE protocols to prevent exposure.
pH Aqueous solutions are strong bases.[5][6]Corrosive nature necessitates careful neutralization during spill cleanup and selection of appropriate waste containers.
Incompatibilities Strong oxidizing agents, acids, acid chlorides.[1][7]Waste must be segregated to prevent violent chemical reactions.[8]

Immediate Safety & Exposure Response

Before handling or preparing 1-Methyl-4-(pyridin-3-YL)piperazine for disposal, it is imperative to have a clear, pre-emptive plan for accidental exposure. The location of safety showers and eyewash stations must be known and unobstructed.[4]

Personal Protective Equipment (PPE)

A self-validating safety protocol begins with appropriate PPE. Each item is chosen to counter a specific hazard posed by the chemical.

Equipment Specification & Rationale
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Lab coat, closed-toe shoes.
Respiratory Protection Use only under a chemical fume hood.[1]
First-Aid Protocol for Exposure

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Exposure_Response cluster_assessment Initial Assessment cluster_action Immediate Action Start Exposure Event Eye Eye Contact Skin Skin Contact Inhalation Inhalation Ingestion Ingestion Flush_Eyes Flush Eyes with Water (15+ min) Eye->Flush_Eyes Action Flush_Skin Remove Clothing Rinse Skin with Water (15+ min) Skin->Flush_Skin Action Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Action Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Action Medical Seek Immediate Medical Attention Flush_Eyes->Medical Flush_Skin->Medical Fresh_Air->Medical Rinse_Mouth->Medical

Caption: Immediate response workflow for accidental exposure.

Laboratory Spill Management

A minor spill in a laboratory setting can be safely managed by trained personnel with the correct equipment. Major spills require an emergency response. This protocol is for minor spills (typically <1 liter) within a controlled environment like a fume hood.

Step-by-Step Spill Cleanup Protocol
  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[9] If the material is volatile or dusty, ensure ventilation is adequate (i.e., contained within a fume hood).

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill: Create a dike around the edges of the spill using an inert, absorbent material like vermiculite, sand, or commercial spill pillows.[10] This prevents the spill from spreading.

  • Neutralize (for liquid spills): Due to the basic nature of this compound, careful neutralization is recommended to reduce the corrosivity hazard. Slowly apply a weak acid neutralizer, such as citric acid or ascorbic acid.[10] Use pH paper to test the mixture until it is in a safe range (pH 6-8). Be cautious, as the neutralization process can generate heat.[10]

  • Absorb: Cover the neutralized spill with an inert absorbent material.[10] Work from the outside in to minimize the contaminated area. Do not use combustible materials like paper towels for the initial absorption.

  • Collect & Containerize: Carefully scoop the absorbed material into a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bucket or drum).[5][11]

  • Decontaminate: Clean the spill area with a detergent and water solution.[12] All materials used for cleanup (wipes, gloves, etc.) must be considered hazardous waste and placed in the same container.

  • Label and Dispose: Securely seal the container. Attach a hazardous waste label, clearly identifying the contents as "Spill Debris containing 1-Methyl-4-(pyridin-3-YL)piperazine."[12] Manage the container as hazardous waste according to the protocol in Section 4.

Spill_Response Spill Minor Spill Occurs Alert 1. Alert & Isolate Area Spill->Alert PPE 2. Don Full PPE Alert->PPE Contain 3. Contain Spill (Dike with Absorbent) PPE->Contain Neutralize 4. Neutralize Spill (Weak Acid, Check pH) Contain->Neutralize Absorb 5. Absorb Material Neutralize->Absorb Collect 6. Collect & Containerize (HDPE Container) Absorb->Collect Decon 7. Decontaminate Area Collect->Decon Label 8. Label as Hazardous Waste Decon->Label Dispose Follow Bulk Disposal Protocol Label->Dispose

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-Methyl-4-(pyridin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19853-38-4 Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol [1]

Introduction: The "Structural Alert" Approach

As researchers, we often treat reagents based on their generic class. However, 1-Methyl-4-(pyridin-3-yl)piperazine presents a dual-hazard profile that requires a specific safety strategy.[1] It combines a piperazine ring (a known potent sensitizer) with a pyridine moiety (a solvent-like penetrant).[1]

This guide moves beyond standard "lab safety" to address the specific toxicological and physical properties of this hybrid molecule. The goal is not just to prevent acute injury, but to prevent the development of life-long occupational allergies (sensitization).

Hazard Deconstruction & Risk Assessment

To select the correct PPE, we must understand why this chemical is hazardous.

Structural ComponentHazard MechanismCritical Safety Implication
Piperazine Moiety Sensitization (Respiratory/Dermal): Piperazines can act as haptens, binding to proteins to trigger immune responses.[1]Zero Inhalation Tolerance: A standard surgical mask is useless.[1] You must use a chemical fume hood or a fitted respirator.[1]
Pyridine Ring Permeation & Irritation: Pyridines are excellent organic solvents and can permeate standard thin nitrile gloves rapidly.[1]Glove Selection: Standard 4-mil nitrile gloves may degrade or allow permeation upon prolonged contact.[1]
Basic Amine Nature Corrosivity/Irritation: High pH potential causes damage to mucous membranes and eyes (H314/H318 potential).[1]Eye Protection: Safety glasses are the minimum; goggles are required if handling liquids/solutions.[1]
PPE Matrix: Specifications & Standards
PPE CategoryMinimum RequirementSenior Scientist Recommendation (Best Practice)
Hand Protection Nitrile (min 5 mil thickness).[1]Double-Gloving Strategy: 1. Inner Layer: 4-mil Nitrile (inspection layer).2.[1] Outer Layer: 5-8 mil High-Breakthrough Nitrile or Neoprene.Rationale: Pyridine derivatives can permeate thin nitrile.[1] The second layer provides a buffer for doffing.[1]
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).[1]Primary: Fume Hood.Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/P100 (OV/P100) combo cartridges.Rationale: P100 stops dusts; OV stops vapors.[1]
Eye/Face ANSI Z87.1 Safety Glasses with side shields.[1]Chemical Splash Goggles (Indirect Vent) + Face Shield (if handling >10g or heating).Rationale: Prevents splashes from bypassing glasses.[1]
Body Standard Lab Coat (Cotton/Poly).[1]Tyvek® Sleeves or Apron. Rationale: Piperazines stick to cotton fibers and can be tracked out of the lab, extending exposure.
Operational Protocol: Step-by-Step Handling

This protocol is designed to maintain a "Closed Loop" to prevent aerosolization.[1]

Phase A: Preparation (The "Cold" Zone)
  • Airflow Check: Verify Fume Hood flow is stable.

  • Barrier Setup: Place a disposable absorbent mat (plastic-backed) in the hood.[1] This captures micro-droplets and allows for easy disposal of the "hot zone" surface.

  • Tool Prep: Pre-weigh spatulas and weigh boats. Have a sealable secondary container ready for waste.[1]

Phase B: Active Handling (The "Hot" Zone)
  • If Solid:

    • Open container only inside the hood.[1]

    • Use a gentle "tap-transfer" method to avoid creating dust.[1]

    • Critical Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (which aerosolizes next time you open it).[1]

  • If Liquid/Oil:

    • Use Positive Displacement Pipettes .[1] Standard air-displacement pipettes may drip due to the surface tension/viscosity of piperazine derivatives.[1]

    • Never pour directly from a large bottle; transfer to a secondary aliquot vial first.

Phase C: Decontamination & Doffing[1]
  • Solvent Wipe: Wipe down the balance and work area with Ethanol or Isopropanol .[1] (Water alone may not solubilize the organic oily residue effectively).[1]

  • Waste Segregation: Place all contaminated wipes/gloves into a dedicated "Solid Hazardous Waste" bag immediately.[1] Do not walk to a general trash bin.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure skin never touches the outer glove surface.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).[1]

Emergency Response & Disposal
Accidental Spills[1]
  • Minor (<5ml/5g): Cover with absorbent pads.[1] Wipe with ethanol.[1] Dispose as hazardous waste.[1]

  • Major (>50ml/50g): Evacuate the immediate area.[1] Don a respirator (OV/P100) before re-entering.[1] Use a spill kit with clay/vermiculite.[1] Do not use bleach immediately (potential reaction with amines); use weak acid neutralizers (Citric acid based) if available, or simple absorption.[1]

Waste Disposal[1][2][3][4]
  • Classification: Hazardous Organic Waste (Basic/Amine).[1]

  • Segregation: Do not mix with strong acids (exothermic reaction) or oxidizers.

  • Labeling: Must clearly state "Contains Piperazine Derivative - Potential Sensitizer."[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop" points if safety criteria are not met.

HandlingWorkflow Start Start: Handling Request RiskAssess Risk Assessment: Check Quantity & State Start->RiskAssess HoodCheck Is Fume Hood Functional? RiskAssess->HoodCheck Stop1 STOP: Do Not Proceed. Contact Facilities. HoodCheck->Stop1 No PPE_Select Don PPE: Double Nitrile Gloves Lab Coat + Goggles HoodCheck->PPE_Select Yes Handling Handling Procedure: 1. Absorbent Mat 2. Positive Displacement 3. Thread Wipe PPE_Select->Handling Decon Decontamination: Solvent Wipe (EtOH) Dispose Waste Handling->Decon Wash Hygiene: Doff Gloves -> Hand Wash Decon->Wash

Caption: Logical workflow for safe handling, prioritizing engineering controls (fume hood) over PPE.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394002, 1-(3-Pyridyl)-4-methylpiperazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine - Sensitization Data.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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